molecular formula C30H50N7O18P3S B15550789 9-Oxononanoyl-CoA

9-Oxononanoyl-CoA

Numéro de catalogue: B15550789
Poids moléculaire: 921.7 g/mol
Clé InChI: PJDSYOJRJSEDSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Oxononanoyl-CoA is a useful research compound. Its molecular formula is C30H50N7O18P3S and its molecular weight is 921.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H50N7O18P3S

Poids moléculaire

921.7 g/mol

Nom IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-oxononanethioate

InChI

InChI=1S/C30H50N7O18P3S/c1-30(2,25(42)28(43)33-11-10-20(39)32-12-14-59-21(40)9-7-5-3-4-6-8-13-38)16-52-58(49,50)55-57(47,48)51-15-19-24(54-56(44,45)46)23(41)29(53-19)37-18-36-22-26(31)34-17-35-27(22)37/h13,17-19,23-25,29,41-42H,3-12,14-16H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)

Clé InChI

PJDSYOJRJSEDSM-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 9-Oxononanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxononanoyl-Coenzyme A (9-Oxononanoyl-CoA) is an oxidized derivative of nonanoyl-CoA that is emerging as a molecule of interest in the study of lipid metabolism and cellular signaling. Formed from the oxidation of common unsaturated fatty acids, this nine-carbon acyl-CoA thioester possesses a terminal aldehyde group, rendering it chemically reactive and biologically active. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound. It details methods for its synthesis and analysis, explores its role in regulating key metabolic enzymes, and discusses its potential involvement in inflammatory pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the physiological and pathological roles of oxidized lipids and their potential as therapeutic targets.

Introduction

Lipid metabolism is a complex network of interconnected pathways that are central to cellular function, energy homeostasis, and signaling. The oxidation of polyunsaturated fatty acids (PUFAs), either through enzymatic processes or non-enzymatic lipid peroxidation, generates a diverse array of bioactive molecules. Among these are oxidized acyl-CoAs, which can act as substrates for metabolic enzymes or as signaling molecules that modulate cellular processes. This compound is one such molecule, derived from the oxidation of linoleic or oleic acid. Its bifunctional nature, containing both a reactive aldehyde and a high-energy thioester bond, suggests a multifaceted role in cellular biochemistry. This guide will delve into the known characteristics of this compound, providing a detailed examination of its structure, properties, and biological implications.

Structure and Chemical Properties

This compound is a hybrid molecule composed of a nine-carbon acyl chain with a terminal aldehyde group (9-oxononanoic acid) linked to Coenzyme A via a thioester bond.

Chemical Structure

The structure of this compound consists of the pantothenic acid (vitamin B5) and adenosine (B11128) 3',5'-bisphosphate moieties of Coenzyme A, connected to the 9-oxononanoyl group through a cysteamine (B1669678) linker.

Chemical Properties

Limited experimental data is available for the specific physicochemical properties of this compound. However, based on its structure and data from chemical suppliers, some key properties can be summarized.

PropertyValueSource
Molecular Formula C30H50N7O18P3S[1]
Molecular Weight 921.74 g/mol [1]
Physical State Solid (predicted)
Solubility Predicted to be soluble in aqueous buffers
Stability Should be stored in a sealed container away from light. Acyl-CoA esters are susceptible to hydrolysis, particularly at non-neutral pH.[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the initial synthesis of its precursor, 9-oxononanoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.

Synthesis of 9-Oxononanoic Acid

Method 1: Ozonolysis of Oleic Acid

A common method for the preparation of 9-oxononanoic acid is through the ozonolysis of oleic acid.

  • Protocol: Oleic acid is dissolved in a suitable solvent, such as methanol, and subjected to a stream of ozone at low temperature. The resulting ozonide is then reduced, for example with dimethyl sulfide, to yield 9-oxononanoic acid.

Method 2: Enzymatic Synthesis from Linoleic Acid

A biotechnological approach offers an alternative, potentially more specific, route.

  • Protocol: Linoleic acid is treated with 9S-lipoxygenase (e.g., from Solanum tuberosum) to produce 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). Subsequently, a 9/13-hydroperoxide lyase (e.g., from Cucumis melo) is used to cleave the 9S-HPODE, yielding 9-oxononanoic acid.

Synthesis of this compound

The conversion of 9-oxononanoic acid to its CoA thioester can be achieved using an acyl-CoA synthetase.

  • Protocol: 9-oxononanoic acid is incubated with Coenzyme A, ATP, and a suitable long-chain acyl-CoA synthetase in an appropriate buffer system. The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS/MS.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the detection and quantification of acyl-CoAs.

  • Sample Preparation: Biological samples are typically deproteinized using agents like perchloric acid or trichloroacetic acid, followed by solid-phase extraction to purify the acyl-CoAs.

  • Chromatography: Reversed-phase chromatography using a C18 or C8 column is commonly employed to separate acyl-CoAs based on the hydrophobicity of the acyl chain.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined empirically.

Biological Role and Signaling Pathways

While research specifically focused on this compound is limited, studies on its precursor, 9-oxononanoic acid, and related oxidized lipids provide significant insights into its potential biological functions.

Regulation of Lipid Metabolism

Studies have shown that oral administration of 9-oxononanoic acid to rats leads to a significant decrease in hepatic lipogenesis[2]. This effect is attributed to the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and a concurrent increase in the activity of carnitine palmitoyltransferase (CPT), which facilitates the transport of fatty acids into the mitochondria for β-oxidation[2]. It is highly probable that these effects are mediated through the intracellular conversion of 9-oxononanoic acid to this compound, which would then act as the regulatory molecule.

Lipid_Metabolism_Regulation This compound This compound ACC Acetyl-CoA Carboxylase This compound->ACC Inhibits CPT1 Carnitine Palmitoyltransferase I This compound->CPT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Figure 1: Hypothesized regulatory role of this compound in lipid metabolism.

Involvement in Inflammation and Oxidative Stress

The 9-oxononanoyl moiety is also found in more complex oxidized lipids, such as 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), which is an oxidized phospholipid[3]. Studies on a related molecule, 9-oxononanoyl cholesterol, have shown that it can induce the polarization of macrophages towards an anti-inflammatory M2 phenotype. This suggests that this compound, or its derivatives, may play a role in modulating inflammatory responses.

Given that this compound is a product of lipid peroxidation, its presence is indicative of oxidative stress. The aldehyde group of this compound is reactive and can potentially form adducts with proteins and other biomolecules, which could contribute to the cellular response to oxidative damage.

Oxidative_Stress_Response Oxidative_Stress Oxidative Stress PUFA_Oxidation PUFA Oxidation Oxidative_Stress->PUFA_Oxidation This compound This compound PUFA_Oxidation->this compound Protein_Adducts Protein Adducts This compound->Protein_Adducts Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Protein_Adducts->Cellular_Response

References

The Emergence of a Novel Oxylipin: A Technical Guide to the Discovery and Identification of 9-Oxononanoyl-CoA in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxylipins are a diverse class of lipid-derived signaling molecules in plants, playing crucial roles in defense against pathogens and pests, as well as in various developmental processes. While the jasmonate pathway, initiated by 13-lipoxygenases, is well-characterized, the metabolic network originating from 9-lipoxygenases (9-LOXs) is an expanding frontier of research. This technical guide details the discovery and identification of a key metabolite in the 9-LOX pathway: 9-oxononanoyl-CoA. Although a singular discovery paper has yet to be published, a wealth of biochemical evidence strongly supports its existence and provides a clear roadmap for its identification and quantification. This document synthesizes this evidence, presenting the inferred biosynthetic pathway, detailed experimental protocols for its detection and quantification, and its potential role in plant signaling.

The Inferred Discovery: A Logical Deduction from Known Enzymatic Pathways

The discovery of this compound in plants is not the result of a single serendipitous finding, but rather a logical inference based on the well-established activities of two key enzyme families: 9-lipoxygenases (9-LOXs) and acyl-CoA synthetases (LACS).

The journey begins with linoleic acid, an abundant polyunsaturated fatty acid in plant membranes. In response to biotic and abiotic stresses, the 9-LOX pathway is activated. 9-Lipoxygenase catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to produce 9-hydroperoxyoctadecadienoic acid (9-HPODE). This unstable intermediate is then cleaved by hydroperoxide lyase (HPL) into two fragments: a C9 aldehyde and the nine-carbon ω-oxo fatty acid, 9-oxononanoic acid.

The final step in the formation of this compound is the activation of 9-oxononanoic acid by an acyl-CoA synthetase. Plants possess a family of long-chain acyl-CoA synthetases (LACSs) that catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A. While the specific activity of a plant LACS with 9-oxononanoic acid as a substrate has not been definitively characterized, the broad substrate specificity of some LACS isoforms makes this conversion highly probable.

Biosynthesis of this compound Linoleic_Acid Linoleic Acid 9-HPODE 9-Hydroperoxyoctadecadienoic Acid (9-HPODE) Linoleic_Acid->9-HPODE O2 9-Oxononanoic_Acid 9-Oxononanoic Acid 9-HPODE->9-Oxononanoic_Acid 9-Oxononanoyl_CoA This compound 9-Oxononanoic_Acid->9-Oxononanoyl_CoA CoA, ATP 9-LOX 9-Lipoxygenase (9-LOX) HPL Hydroperoxide Lyase (HPL) LACS Long-Chain Acyl-CoA Synthetase (LACS)

Biosynthesis of this compound from Linoleic Acid.

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in plant tissues relies on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Acyl-CoAs from Plant Tissue

A robust extraction protocol is critical for the recovery of these low-abundance molecules.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in 50% methanol

  • Internal standard: Stable isotope-labeled [¹³C₃,¹⁵N₁]-pantothenate-derived CoA pool (generated in vivo) or a commercially available odd-chain acyl-CoA (e.g., heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

Protocol:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Repeat the extraction of the pellet with another 0.5 mL of extraction buffer and combine the supernatants.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

Extraction_Workflow Start Start: Plant Tissue Freeze Flash Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with SSA/Methanol + Internal Standard Grind->Extract Centrifuge Centrifuge (16,000 x g, 10 min) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Workflow for Acyl-CoA Extraction from Plant Tissue.
LC-MS/MS Analysis

The separation and detection of this compound is achieved using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: C8 or C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 60% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: The identification of this compound is based on its specific precursor-to-product ion transitions. The precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound plus a proton. Acyl-CoAs characteristically lose the 3'-phosphoadenosine diphosphate (B83284) moiety (a neutral loss of 507.1 Da) upon collision-induced dissociation. A second, confirmatory transition to the acylium ion is also monitored.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) for Quantitation (m/z)Product Ion (Q3) for Confirmation (m/z)Collision Energy (eV)
This compound922.2415.1299.135
Internal StandardVariesVariesVariesVaries
(Note: Exact m/z values and collision energies should be optimized for the specific instrument used.)

Quantitative Data and Expected Results

While endogenous levels of this compound have not yet been reported, based on the levels of other oxylipin pathway intermediates, we can anticipate its concentration in plant tissues. The following table presents hypothetical quantitative data that could be expected from experiments comparing wounded and unwounded plant tissues. Wounding is a known inducer of the 9-LOX pathway.

TreatmentTissueThis compound Concentration (pmol/g fresh weight)
Unwounded (Control)Arabidopsis Leaves5 - 15
Wounded (1 hour post-wounding)Arabidopsis Leaves50 - 150
Unwounded (Control)Tomato Fruit2 - 10
Wounded (1 hour post-wounding)Tomato Fruit20 - 80
(Note: These values are illustrative and require experimental validation.)

Biological Significance and Signaling Role

The 9-LOX pathway and its products are increasingly recognized as important players in plant defense and development. Products of this pathway, such as 9-hydroxy and 9-keto fatty acids, have been shown to modulate root architecture and activate defense gene expression. The conversion of 9-oxononanoic acid to its CoA ester is a critical activation step, preparing it for further metabolic processing.

Potential fates of this compound include:

  • Chain shortening via β-oxidation: This could lead to the production of shorter-chain signaling molecules.

  • Incorporation into complex lipids: Acyl-CoAs can be used to acylate various lipid backbones.

  • Direct signaling role: The acyl-CoA itself may act as a signaling molecule, interacting with target proteins to modulate their activity.

The identification and quantification of this compound will be instrumental in elucidating its precise role in the complex network of oxylipin signaling.

9-Oxononanoyl-CoA: A Linchpin in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on its Role as a Precursor to Hormonal Signals

Introduction

In the intricate world of plant biochemistry, lipid-derived molecules, or oxylipins, have emerged as critical regulators of growth, development, and immunity. Among these, 9-Oxononanoyl-CoA stands as a pivotal intermediate, originating from the oxidative metabolism of polyunsaturated fatty acids. While not a hormone itself, it is a direct precursor to potent signaling molecules that orchestrate systemic plant defense responses. This guide provides a comprehensive technical overview of the biosynthesis of this compound, its conversion into the defense signal azelaic acid, its interplay with other hormone pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of lipid-mediated defense signaling in plants.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the liberation of polyunsaturated fatty acids from chloroplast membranes. The primary substrate is linoleic acid (18:2).

The pathway involves three key enzymatic steps:

  • Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the 9-LOX family of non-heme iron-containing dioxygenases. These enzymes catalyze the incorporation of molecular oxygen into linoleic acid at the 9th carbon position, producing 9(S)-hydroperoxy-10,12-octadecadienoic acid (9S-HPODE). This step is crucial for generating the specific hydroperoxide isomer required for the subsequent reactions.

  • Cleavage by Hydroperoxide Lyase (HPL): The unstable 9S-HPODE intermediate is then cleaved by a 9/13-hydroperoxide lyase (HPL). This reaction yields two fragments: a 9-carbon aldehyde-acid, 9-oxononanoic acid (ONA) , and a C9 volatile compound.

  • Activation to Acyl-CoA: For ONA to participate in further metabolic reactions, its carboxyl group must be activated. This is achieved through thioesterification with coenzyme A, a reaction catalyzed by a long-chain acyl-CoA synthetase (LACS), to form the final product, This compound . This activation step is essential for rendering the fatty acid derivative metabolically active.

G cluster_pathway Biosynthesis Pathway cluster_enzymes Enzymes LA Linoleic Acid (from Chloroplast Membranes) HPODE 9(S)-HPODE (9-hydroperoxyoctadecadienoic acid) LA->HPODE + O2 ONA 9-Oxononanoic Acid (ONA) HPODE->ONA CoA This compound ONA->CoA + ATP, + CoA-SH LOX 9-Lipoxygenase (9-LOX) LOX->HPODE HPL Hydroperoxide Lyase (HPL) HPL->ONA LACS Acyl-CoA Synthetase (LACS) LACS->CoA G cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Attack (e.g., Pseudomonas syringae) EDS1 EDS1 Activation Pathogen->EDS1 LOX_Pathway 9-LOX Pathway Activation EDS1->LOX_Pathway ONA 9-Oxononanoic Acid (ONA) LOX_Pathway->ONA AzA_local Azelaic Acid (AzA) ONA->AzA_local Oxidation AzA_systemic Azelaic Acid (Mobile Signal) AzA_local->AzA_systemic Phloem Transport Priming Defense Priming AzA_systemic->Priming SAR Systemic Acquired Resistance (SAR) Priming->SAR

The Role of 9-Lipoxygenase-Derived C9 Oxylipins in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental stresses. Among the key players in these networks are oxylipins, a diverse class of lipid-derived signaling molecules. This technical guide provides an in-depth exploration of the 9-lipoxygenase (9-LOX) pathway, a critical branch of oxylipin biosynthesis activated during plant stress responses. We delve into the enzymatic cascade leading to the production of C9 oxylipins, with a particular focus on 9-oxononanoic acid and its activated form, 9-Oxononanoyl-CoA. While direct research on this compound is nascent, this guide synthesizes the current understanding of the 9-LOX pathway's role in orchestrating plant defense mechanisms, including the induction of programmed cell death (PCD) and the interplay with other hormone signaling pathways. Detailed experimental protocols for the analysis of oxylipins and quantitative data on the effects of 9-LOX-derived molecules are presented to facilitate further research in this promising area of plant biology and the development of novel crop protection strategies.

Introduction: The Oxylipin Signaling Network in Plant Defense

Plants under biotic and abiotic stress rapidly initiate a complex set of defense responses. A central component of this defense signaling is the production of oxylipins, which are bioactive compounds derived from the oxygenation of polyunsaturated fatty acids (PUFAs). The oxylipin pathway is bifurcated into two main branches, initiated by the enzymes 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX), leading to distinct classes of signaling molecules with diverse functions. While the 13-LOX pathway, which produces jasmonic acid (JA), has been extensively studied, the 9-LOX pathway is emerging as a critical regulator of plant defense and development. This pathway generates a variety of C9 oxylipins that have been implicated in responses to pathogens, wounding, and other environmental challenges.

The 9-Lipoxygenase (9-LOX) Pathway: Biosynthesis of C9 Oxylipins

The 9-LOX pathway is initiated by the enzymatic oxygenation of linoleic or linolenic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 9-hydroperoxyoctadecatrienoic acid (9-HPOT), respectively. These unstable hydroperoxides serve as substrates for a cascade of downstream enzymes, including hydroperoxide lyase (HPL), which cleaves the fatty acid backbone to produce C9 aldehydes and ω-oxoacids.

A key product of this pathway is 9-oxononanoic acid, a nine-carbon ω-oxo fatty acid. While the direct enzymatic synthesis of 9-oxononanoic acid in plants is an area of active research, a biotechnological process utilizing a 9-lipoxygenase and a 9/13-hydroperoxide lyase has been established to convert linoleic acid into 9-oxononanoic acid. In planta, it is hypothesized that 9-oxononanoic acid is further metabolized, likely within the peroxisome, through activation to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase. This activation is a prerequisite for its entry into β-oxidation.

dot

9-LOX_Pathway cluster_plastid Plastid cluster_cytosol_peroxisome Cytosol / Peroxisome Linoleic_Acid Linoleic Acid (18:2) Linolenic Acid (18:3) 9-HPOD_T 9-HPOD / 9-HPOT Linoleic_Acid->9-HPOD_T O2 9-oxononanoic_acid 9-Oxononanoic Acid 9-HPOD_T->9-oxononanoic_acid 9-LOX 9-Lipoxygenase (9-LOX) 9-LOX->9-HPOD_T This compound This compound 9-oxononanoic_acid->this compound ATP, CoA HPL Hydroperoxide Lyase (HPL) HPL->9-oxononanoic_acid Beta-Oxidation β-Oxidation This compound->Beta-Oxidation Signaling_Responses Defense Gene Expression Programmed Cell Death This compound->Signaling_Responses Signaling Acyl-CoA_Synthetase Acyl-CoA Synthetase Acyl-CoA_Synthetase->this compound Stress_Signals Biotic & Abiotic Stress Stress_Signals->9-LOX

Caption: Biosynthesis of this compound via the 9-LOX pathway.

Biological Functions of 9-LOX-Derived C9 Oxylipins in Plant Stress Response

While the specific signaling role of this compound itself remains to be fully elucidated, studies on its precursor, 9-oxononanoic acid, and other C9 oxylipins have revealed their significant involvement in plant defense and development.

Regulation of Plant Defense Responses

Products of the 9-LOX pathway are potent regulators of plant defense mechanisms. Treatment of plants with 9-LOX-derived oxylipins has been shown to induce the deposition of callose, a β-1,3-glucan that reinforces the cell wall at sites of pathogen attack and wounding. Furthermore, there is evidence for crosstalk between the 9-LOX pathway and other hormone signaling cascades. For instance, 9-LOX derivatives can activate brassinosteroid (BR) signaling, which is known to be involved in cell wall integrity and defense. Genetic studies in Arabidopsis thaliana have demonstrated that 9-LOX activity is crucial for mounting an effective defense against certain bacterial pathogens.

Induction of Programmed Cell Death (PCD)

Programmed cell death is a critical component of the plant's hypersensitive response (HR) to pathogen infection, effectively limiting the spread of biotrophic pathogens. Several oxylipins derived from the 9-LOX pathway have been shown to possess cell death-promoting activities. This suggests that C9 oxylipins, potentially including this compound or its metabolic derivatives, could act as signaling molecules to trigger localized cell death at infection sites, thereby contributing to disease resistance.

Quantitative Data on the Effects of 9-LOX-Derived Oxylipins

Direct quantitative data on the cellular concentrations of this compound in response to stress are currently unavailable in the literature. However, studies have quantified the effects of its precursor, 9-oxononanoic acid, and other related C9 oxylipins on various plant processes. The following table summarizes key findings.

OxylipinPlant SpeciesStress/TreatmentObserved EffectReference
9-Oxononanoic AcidArabidopsis thalianaExogenous applicationRoot growth arrest, induction of lateral and adventitious roots
9-Hydroxyoctadecatrienoic acid (9-HOT)Arabidopsis thalianaExogenous applicationInduction of root waving, accumulation of callose, production of reactive oxygen species (ROS)
9-LOX pathway productsArabidopsis thalianaInfection with Pseudomonas syringaeActivation of local defense and stomatal closure

Experimental Protocols

The study of this compound and other C9 oxylipins requires sensitive and specific analytical techniques. Below are detailed methodologies for the extraction, purification, and analysis of oxylipins from plant tissues, which can be adapted for the investigation of this compound.

Extraction and Purification of Oxylipins
  • Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction: Immediately transfer the powdered tissue to a tube containing a cold extraction solvent, typically a mixture of methanol, water, and a small amount of an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated or 13C-labeled oxylipin) to the extraction mixture for accurate quantification.

  • Phase Separation: After thorough mixing, add chloroform (B151607) and a buffer to induce phase separation. The oxylipins will partition into the organic (chloroform) phase.

  • Solid-Phase Extraction (SPE): The organic phase is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for SPE. A C18 SPE cartridge is commonly used to purify the oxylipins from other lipids and interfering compounds. The oxylipins are eluted with a solvent of higher polarity, such as ethyl acetate (B1210297) or methanol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Oxylipins are typically non-volatile and require derivatization prior to GC-MS analysis. This usually involves methylation of the carboxylic acid group and silylation of any hydroxyl groups.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms) to separate the different oxylipins based on their volatility and interaction with the stationary phase.

  • MS Detection: The separated compounds are then introduced into a mass spectrometer for detection and identification. Electron ionization (EI) is commonly used, and the resulting mass spectra can be compared to spectral libraries for compound identification.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of acyl-CoA esters like this compound, LC-MS/MS is the preferred method due to its high sensitivity and specificity.

  • Sample Preparation: Extraction of acyl-CoAs from plant tissues requires specific protocols to ensure their stability. This often involves quenching metabolic activity with acid and subsequent purification using SPE.

  • LC Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. An ion-pairing reagent is often added to the mobile phase to improve the retention and separation of these polar molecules.

  • MS/MS Detection: The separated acyl-CoAs are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific and sensitive quantification of the target analyte by monitoring a specific precursor-to-product ion transition.

dotdot digraph "Oxylipin_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Plant_Tissue" [label="Stressed Plant Tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Homogenization & Solvent Extraction\n(with Internal Standard)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Solid-Phase Extraction (SPE)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Analytical Method", shape=diamond, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

The Enigmatic Presence of 9-Oxononanoyl-CoA in Flora: A Technical Guide for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 9-Oxononanoyl-CoA in the plant kingdom. While direct evidence for the presence and physiological role of this compound remains elusive in published literature, this document provides a comprehensive overview of related metabolic pathways, particularly the biosynthesis of jasmonic acid, and details the sophisticated analytical methodologies available for the detection and quantification of acyl-CoA esters in plant tissues. By contextualizing the potential for its existence within known biochemical frameworks and outlining the experimental approaches required for its investigation, this guide serves as a foundational resource for researchers poised to explore this uncharted territory of plant biochemistry and its potential implications for drug development.

Introduction: The Uncharted Territory of this compound in Plants

The study of lipid-derived signaling molecules, or oxylipins, in plants is a rapidly evolving field, revealing intricate networks that govern growth, development, and defense. While molecules like jasmonic acid are well-established as key hormonal players, the roles of many other lipid derivatives remain unknown. This compound, a nine-carbon oxo-acyl-thioester of coenzyme A, represents one such molecule of interest. Its structure suggests a potential role as an intermediate in fatty acid metabolism or as a signaling molecule in its own right.

Despite extensive research into plant lipidomics and metabolomics, direct identification and quantification of this compound in any plant species have not been reported in peer-reviewed literature to date. This guide, therefore, aims to provide the necessary theoretical and practical framework to empower researchers to investigate the potential natural occurrence of this compound. We will explore analogous biosynthetic pathways, detail relevant experimental protocols, and present the current understanding of related signaling networks.

A Plausible Biosynthetic Route: Lessons from Jasmonic Acid Synthesis

While the specific pathway leading to this compound is uncharacterized, the biosynthesis of jasmonic acid (JA) offers a well-documented paradigm for the generation of oxylipin-CoA esters in plants. JA synthesis is a multi-step process initiated in the chloroplast and concluding in the peroxisome.

The key steps relevant to the potential formation of this compound are the β-oxidation cycles that occur in the peroxisome. This process sequentially shortens a fatty acid carbon chain. It is conceivable that a similar β-oxidation of a longer-chain oxo-fatty acid could yield this compound as an intermediate. The JA biosynthetic pathway involves the conversion of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is then activated to its CoA derivative, OPC-8:0-CoA, prior to entering the β-oxidation spiral.

Below is a generalized workflow illustrating the key stages of oxylipin biosynthesis, providing a conceptual model for how this compound might be generated.

Jasmonic_Acid_Biosynthesis_Workflow cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid hydroperoxide 13(S)-Hydroperoxylinolenic Acid alpha_linolenic_acid->hydroperoxide LOX opda 12-oxo-phytodienoic Acid (OPDA) hydroperoxide->opda AOS/AOC opda_perox OPDA opda->opda_perox Transport opc8 OPC-8:0 opda_perox->opc8 OPR3 opc8_coa OPC-8:0-CoA opc8->opc8_coa OPCL1 beta_oxidation β-Oxidation (3 cycles) opc8_coa->beta_oxidation ja_coa Jasmonoyl-CoA beta_oxidation->ja_coa ja Jasmonic Acid ja_coa->ja Thioesterase

A simplified workflow of Jasmonic Acid biosynthesis.

Quantitative Data on Acyl-CoA Esters in Plants

Direct quantitative data for this compound in plant tissues is not available. However, studies on other acyl-CoA esters provide a valuable reference for the expected concentration ranges of such molecules. The table below summarizes reported concentrations of various acyl-CoA esters in different plant species and tissues. These values were obtained using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

Plant SpeciesTissueAcyl-CoA EsterConcentration (pmol/mg FW)Reference
Arabidopsis thalianaSeedlingsC16:0-CoA~1.5(Larson et al., 2002)
Arabidopsis thalianaSeedlingsC18:1-CoA~0.5(Larson et al., 2002)
Arabidopsis thalianaSeedlingsC18:2-CoA~0.8(Larson et al., 2002)
Arabidopsis thalianaSeedlingsC18:3-CoA~1.2(Larson et al., 2002)
Brassica napusDeveloping EmbryosC16:0-CoA~2.0(Larson et al., 2002)
Brassica napusDeveloping EmbryosC18:1-CoA~4.0(Larson et al., 2002)

Note: The data presented are approximations derived from published studies and are intended for comparative purposes. Actual concentrations can vary significantly based on developmental stage, environmental conditions, and genetic background.

Experimental Protocols for the Analysis of this compound

The investigation of this compound in plant tissues requires highly sensitive and specific analytical methods due to its likely low abundance and potential instability. The following protocols are adapted from established methods for the analysis of other acyl-CoA esters and would be applicable for the targeted analysis of this compound.

Extraction of Acyl-CoA Esters from Plant Tissue
  • Tissue Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Buffer: Immediately add 2 volumes of an extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10% (w/v) polyvinylpolypyrrolidone and internal standards).

  • Phase Separation: Add 2.5 volumes of a 2:1 (v/v) mixture of 2-propanol and chloroform. Vortex vigorously and centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE): The aqueous upper phase containing the acyl-CoAs is collected and subjected to SPE for purification and concentration. A C18 SPE cartridge is typically used.

  • Elution: After washing the cartridge, elute the acyl-CoAs with an appropriate solvent, such as methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analytical method (e.g., 50% methanol).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA esters.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase system consists of an aqueous solvent with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This requires a synthesized standard of this compound to determine the specific precursor and product ion transitions.

  • Quantification: Generate a standard curve using the synthesized this compound standard. The concentration in the plant extract is determined by comparing the peak area of the analyte to the standard curve, normalized to the recovery of an internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of acyl-CoA esters.

Acyl_CoA_Analysis_Workflow start Plant Tissue Sample homogenization Cryogenic Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (Purification & Concentration) extraction->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end Results data_analysis->end Hypothetical_Signaling_Pathway stimulus Biotic/Abiotic Stress biosynthesis This compound Biosynthesis stimulus->biosynthesis signal_mol This compound biosynthesis->signal_mol receptor Putative Receptor signal_mol->receptor signaling_cascade Signaling Cascade (e.g., Kinase Activation) receptor->signaling_cascade tf_activation Transcription Factor Activation signaling_cascade->tf_activation gene_expression Target Gene Expression tf_activation->gene_expression response Physiological Response (e.g., Defense) gene_expression->response

Foundational Research on the 9-Oxononanoyl-CoA Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Oxononanoyl-CoA is a critical intermediate in lipid metabolism, derived from the oxidative modification of linoleic acid. Its precursor, 9-oxononanoic acid, is a product of lipid peroxidation and has been shown to influence systemic lipid homeostasis by inhibiting lipogenesis and promoting fatty acid oxidation. This technical guide provides a comprehensive overview of the core foundational research on the this compound metabolic pathway, detailing its formation, enzymatic processing, and downstream effects. This document synthesizes available data to present a putative metabolic pathway and offers detailed experimental protocols for its investigation.

The this compound Metabolic Pathway

The metabolic journey of this compound begins with the formation of its precursor, 9-oxononanoic acid, and proceeds through its activation to a CoA ester, followed by its catabolism via the beta-oxidation pathway.

Formation of 9-Oxononanoic Acid

9-oxononanoic acid is a medium-chain oxo-fatty acid that is the 9-oxo derivative of nonanoic acid. It is a significant product of the autoxidation of linoleic acid, a common polyunsaturated fatty acid.

Activation to this compound

For 9-oxononanoic acid to enter metabolic pathways, it must first be "activated" by being converted to its coenzyme A (CoA) thioester, this compound. This activation is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner. Given that 9-oxononanoic acid is a medium-chain fatty acid, it is likely activated by a medium-chain acyl-CoA synthetase (MCAS) or a long-chain acyl-CoA synthetase (LCAS) with broad specificity. These enzymes are members of the adenylate forming enzyme superfamily that catalyze the ATP-dependent acylation of fatty acids in a two-step reaction.

The general reaction is as follows:

9-oxononanoic acid + ATP + CoA-SH → this compound + AMP + PPi

Degradation via Beta-Oxidation

Once formed, this compound is hypothesized to be degraded through the mitochondrial beta-oxidation pathway, a cyclical process that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

The steps of the beta-oxidation spiral for this compound are proposed as follows:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, yielding a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond to form a β-hydroxyacyl-CoA.

  • Dehydrogenation: A β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing a β-ketoacyl-CoA and NADH.

  • Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a new acyl-CoA that is two carbons shorter.

This cycle would repeat until this compound is completely broken down.

Quantitative Data

Direct quantitative data for the this compound metabolic pathway is limited in the existing literature. The following table summarizes the effects of its precursor, 9-oxononanoic acid, on related lipid metabolism enzymes, which provides context for the potential regulatory roles of this compound.

EnzymeOrganismTissueEffect of 9-oxononanoic acid AdministrationReference
Acetyl-CoA CarboxylaseRatLiverDecreased activity
Carnitine PalmitoyltransferaseRatLiverIncreased activity
Phospholipase A₂HumanPlasmaIncreased activity
Thromboxane B₂ ProductionHumanPlasmaIncreased production

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the this compound metabolic pathway. These protocols are based on established methods for similar metabolic pathways and can be adapted for the specific study of this compound.

Acyl-CoA Synthetase Activity Assay

This protocol is designed to measure the activity of acyl-CoA synthetase with 9-oxononanoic acid as a substrate.

Principle: The formation of this compound is coupled to the oxidation of a fluorescent probe. The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

Materials:

  • Tissue or cell lysate containing acyl-CoA synthetase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 9-oxononanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase Assay Kit (Fluorometric) (e.g., Abcam ab273315) or individual components (Enzyme Mix, Developer Mix, Converter Mix, and a fluorescent probe like OxiRed™)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Setup: Prepare a master mix containing Assay Buffer, Enzyme Mix, Developer Mix, Converter Mix, and the fluorescent probe.

  • Initiate Reaction: In the microplate, add the sample lysate, 9-oxononanoic acid, CoA, and ATP. Start the reaction by adding the master mix.

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence in kinetic mode at 37°C for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of fluorescence increase (slope). Use a standard curve generated with a known concentration of the final fluorescent product (e.g., H₂O₂) to convert the fluorescence rate into the rate of this compound production.

Beta-Oxidation Assay

This protocol measures the rate of beta-oxidation of radiolabeled 9-oxononanoic acid.

Principle: Cells are incubated with [³H]-9-oxononanoic acid. The rate of beta-oxidation is determined by measuring the amount of ³H₂O released as the labeled substrate is metabolized.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [9,10-³H]-9-oxononanoic acid (custom synthesis may be required)

  • Cell culture medium

  • Krebs-Ringer buffer

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Perchloric acid

  • AG 1-X8 anion exchange resin

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Labeled Substrate: Prepare a solution of [³H]-9-oxononanoic acid complexed with fatty acid-free BSA in Krebs-Ringer buffer.

  • Cell Treatment: Wash cultured cells with PBS and incubate with the labeled substrate mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Separation of ³H₂O: Separate the aqueous phase (containing ³H₂O) from the un-metabolized labeled fatty acid by passing the reaction mixture through an anion exchange column.

  • Quantification: Add the collected aqueous phase to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of the cell lysate to determine the rate of beta-oxidation.

Visualizations

Proposed this compound Metabolic Pathway

9-Oxononanoyl-CoA_Metabolic_Pathway cluster_formation Formation cluster_activation Activation cluster_degradation Degradation (Beta-Oxidation) Linoleic_Acid Linoleic Acid 9-oxononanoic_acid 9-oxononanoic acid Linoleic_Acid->9-oxononanoic_acid Autoxidation 9-Oxononanoyl_CoA This compound 9-oxononanoic_acid->9-Oxononanoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH -> AMP, PPi) Enoyl_CoA trans-Δ²-Enoyl-CoA 9-Oxononanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Acyl-CoA Synthetase Assay

Acyl_CoA_Synthetase_Assay_Workflow Start Start Sample_Prep Prepare Sample (Tissue/Cell Lysate) Start->Sample_Prep Reaction_Setup Set up Reaction in 96-well Plate (Lysate, 9-ONA, CoA, ATP, Master Mix) Sample_Prep->Reaction_Setup Measurement Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) Reaction_Setup->Measurement Data_Analysis Calculate Rate of Fluorescence Change (Slope) Measurement->Data_Analysis Quantification Quantify Acyl-CoA Synthetase Activity (Using Standard Curve) Data_Analysis->Quantification End End Quantification->End

Caption: Workflow for the Acyl-CoA Synthetase activity assay.

Logical Relationship of 9-Oxononanoic Acid's Effects on Lipid Metabolism

Methodological & Application

Application Note: Quantification of 9-Oxononanoyl-CoA in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoyl-CoA is an oxylipin-Coenzyme A conjugate that is increasingly recognized for its potential role in plant signaling pathways, particularly in responses to stress and development. Accurate quantification of this molecule in plant tissues is crucial for understanding its physiological function. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of acyl-CoAs and other oxylipins.

Signaling Pathway of this compound Biosynthesis

This compound is synthesized in plants from linoleic acid through the lipoxygenase (LOX) pathway. This pathway is also responsible for the production of other important signaling molecules, such as jasmonic acid. The key steps leading to the formation of 9-oxononanoic acid, the precursor of this compound, are initiated by the oxygenation of linoleic acid.

G cluster_membrane Chloroplast/Peroxisome Membrane cluster_cytosol Cytosol Linoleic Acid Linoleic Acid 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPOD) 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPOD) Linoleic Acid->9-Hydroperoxy-10,12-octadecadienoic acid (9-HPOD) Lipoxygenase (LOX) 9-Oxononanoic Acid 9-Oxononanoic Acid 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPOD)->9-Oxononanoic Acid Hydroperoxide Lyase (HPL) This compound This compound 9-Oxononanoic Acid->this compound Long-Chain Acyl-CoA Synthetase (LACS)

Caption: Biosynthesis of this compound in plants.

Experimental Protocols

This section details the proposed methodology for the extraction and quantification of this compound from plant tissues.

Materials and Reagents
  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction Solvent: 2-propanol/hexane (B92381)/water (55:20:25, v/v/v)

  • Internal Standard (IS): A suitable stable isotope-labeled acyl-CoA (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: Water

  • SPE Elution Solvent: Methanol

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Formic Acid

  • This compound analytical standard (if available, otherwise a related acyl-CoA standard for method development)

Sample Preparation and Extraction
  • Harvesting and Quenching: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a tube containing 1 mL of pre-chilled extraction solvent. Add the internal standard at a known concentration.

  • Incubation and Centrifugation: Vortex the mixture vigorously for 1 minute and incubate at 60°C for 15 minutes. After incubation, centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Phase Separation: Transfer the supernatant to a new tube. The extraction solvent system will separate into two phases. This compound will be in the lower aqueous phase.

  • Drying: Carefully remove the upper hexane phase. Dry the lower aqueous phase containing the analyte under a stream of nitrogen gas.

Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 2 mL of water.

  • Sample Loading: Reconstitute the dried extract in 1 mL of water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis. Optimization may be required.

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table below
Collision Energy (CE) 25-35 eV (to be optimized)
Source Temperature 150 °C
Desolvation Temperature 500 °C

Proposed MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
This compound922.28415.23Product ion corresponds to [M+H - 507.05]+
C17:0-CoA (IS)1018.42511.37Product ion corresponds to [M+H - 507.05]+

Note: The exact m/z values are calculated based on the chemical formula of this compound (C30H49N7O18P3S). The characteristic neutral loss of 507 Da for acyl-CoAs is used to predict the product ion[1][2].

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

G A Plant Tissue Homogenization B Extraction with Internal Standard A->B C Solid Phase Extraction (SPE) Cleanup B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing and Quantification D->E

References

Application Notes and Protocols: Extraction of 9-Oxononanoyl-CoA from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of 9-Oxononanoyl-CoA from plant leaves. This methodology is essential for researchers investigating lipid metabolism, plant signaling pathways, and for professionals in drug development exploring natural product biosynthesis.

Introduction

This compound is a key intermediate in various metabolic pathways in plants, including the biosynthesis of jasmonates, which are critical signaling molecules involved in plant defense and development. Accurate quantification of this compound is crucial for understanding these pathways and for potential biotechnological applications. The low abundance of acyl-CoAs in plant tissues necessitates a highly sensitive and robust analytical method.[1][2] This protocol outlines a reliable procedure for the extraction and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[1][2][3][4]

Data Presentation

Table 1: Hypothetical Quantification of this compound in Arabidopsis thaliana Leaves

Treatment GroupSample Weight (mg)This compound (pmol/g FW)Standard Deviation
Control (Unwounded)10015.2± 2.1
Wounded (1 hour)10045.8± 5.7
Wounded (3 hours)10028.4± 3.9

FW: Fresh Weight. Data are hypothetical and represent expected results based on the role of this compound in wound-induced signaling pathways.

Experimental Protocols

Materials and Reagents
  • Plant Material: Freshly harvested plant leaves (e.g., Arabidopsis thaliana, tomato).

  • Solvents and Chemicals:

    • Isopropanol (B130326) (HPLC grade)

    • 50 mM Potassium Phosphate (B84403) Buffer (pH 7.2)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Perchloric Acid (70%)

    • Potassium Carbonate (K₂CO₃)

    • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA)

    • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • Equipment:

    • Mortar and pestle or homogenizer

    • Liquid nitrogen

    • Centrifuge (capable of 4°C and >10,000 x g)

    • SPE manifold

    • Nitrogen gas evaporator

    • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow Diagram

Extraction_Workflow start Start: Harvest Leaf Tissue homogenization 1. Homogenization in Liquid N2 start->homogenization extraction 2. Extraction with Isopropanol/Buffer homogenization->extraction centrifugation1 3. Centrifugation (1st) extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection pellet_reextraction Re-extract Pellet centrifugation1->pellet_reextraction pool_supernatants Pool Supernatants supernatant_collection->pool_supernatants centrifugation2 4. Centrifugation (2nd) pellet_reextraction->centrifugation2 centrifugation2->supernatant_collection spe 5. Solid Phase Extraction (SPE) pool_supernatants->spe elution 6. Elution from SPE spe->elution evaporation 7. Evaporation under N2 elution->evaporation reconstitution 8. Reconstitution in Mobile Phase evaporation->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis end End: Data Analysis analysis->end

A schematic of the this compound extraction workflow.

Step-by-Step Methodology

a. Sample Preparation and Homogenization

  • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

b. Extraction

  • Transfer the frozen powder to a centrifuge tube containing 1.5 mL of hot isopropanol (75°C) and 1.5 mL of 50 mM potassium phosphate buffer (pH 7.2).

  • Add a known amount of internal standard to each sample for accurate quantification.

  • Vortex the mixture vigorously for 5 minutes.

  • Incubate at room temperature for 15 minutes with occasional vortexing.

c. Deproteinization and Phase Separation

  • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • To the pellet, add 1 mL of the isopropanol/buffer mixture, vortex, and centrifuge again.

  • Pool the supernatants.

  • Add 0.5 M perchloric acid to the pooled supernatant to a final concentration of 5% (v/v) to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and neutralize with 3 M K₂CO₃.

d. Solid Phase Extraction (SPE) for Purification

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the neutralized supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

e. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]⁺ of this compound (C30H50N7O18P3S, MW: 921.74 g/mol )[5]. A characteristic product ion resulting from the fragmentation of the phosphopantetheine moiety should be used for quantification.

Signaling Pathway Diagram

Jasmonate_Pathway membrane_lipids Membrane Lipids linolenic_acid α-Linolenic Acid membrane_lipids->linolenic_acid Lipase lox LOX linolenic_acid->lox hydroperoxide 13-HPOT lox->hydroperoxide aos AOS hydroperoxide->aos aoc AOC aos->aoc opda OPDA aoc->opda beta_oxidation β-Oxidation opda->beta_oxidation oxo_coa This compound beta_oxidation->oxo_coa jasmonic_acid Jasmonic Acid oxo_coa->jasmonic_acid Thiolase signaling Defense Gene Expression jasmonic_acid->signaling

Simplified jasmonate biosynthesis pathway highlighting this compound.

Conclusion

This protocol provides a comprehensive framework for the extraction and quantification of this compound from plant leaves. The use of an internal standard and LC-MS/MS ensures high accuracy and sensitivity, which are critical for studying low-abundance metabolites. This methodology can be adapted for other plant tissues and similar acyl-CoA molecules, providing a valuable tool for research in plant biochemistry, metabolomics, and drug discovery.

References

Synthesis of 9-Oxononanoyl-CoA for In Vitro Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and application of 9-Oxononanoyl-CoA, a critical intermediate in lipid metabolism and cell signaling, for in vitro research. While direct synthesis protocols for this compound are not extensively published, this note outlines a robust chemoenzymatic approach adapted from established methods for other acyl-CoAs. Furthermore, it details potential in vitro applications and relevant signaling pathways, providing researchers with the necessary information to investigate the biological roles of this molecule.

Introduction

This compound is the coenzyme A thioester of 9-oxononanoic acid. 9-oxononanoic acid is an oxidized fatty acid formed from the autoxidation of linoleic acid. Derivatives of 9-oxononanoic acid, such as 9-oxononanoyl cholesterol, have been identified as products of lipid peroxidation and are implicated in various physiological and pathological processes, including inflammation and atherosclerosis.[1] The CoA derivative, this compound, is anticipated to be a key player in cellular signaling, potentially influencing pathways such as TGF-β and peroxisome proliferator-activated receptor (PPAR) signaling. This document provides a comprehensive resource for the preparation and study of this compound in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be approached in two main stages: first, the synthesis of the precursor 9-oxononanoic acid, and second, its conversion to the corresponding CoA thioester.

Part 1: Synthesis of 9-Oxononanoic Acid

9-Oxononanoic acid can be synthesized through a biotechnological pathway using a two-step, one-pot enzymatic cascade. This method offers high yield and selectivity.[2][3]

Experimental Protocol: Enzymatic Synthesis of 9-Oxononanoic Acid

  • Reaction Setup:

    • Prepare a reaction mixture containing linoleic acid in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • Add 9S-lipoxygenase (St-LOX1) to initiate the conversion of linoleic acid to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.

  • Second Enzymatic Step:

    • After a predetermined time for the first reaction, introduce 9/13-hydroperoxide lyase (Cm-9/13HPL) to the mixture.

    • This enzyme cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid.

  • Purification:

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the 9-oxononanoic acid using an organic solvent (e.g., ethyl acetate).

    • Purify the product using column chromatography on silica (B1680970) gel.

  • Analysis:

    • Confirm the identity and purity of the synthesized 9-oxononanoic acid using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: Synthesis of 9-Oxononanoic Acid

ParameterValueReference
Starting MaterialLinoleic Acid[2][3]
Enzymes9S-lipoxygenase (St-LOX1), 9/13-hydroperoxide lyase (Cm-9/13HPL)[2][3]
Yield73%[2][3]
PurityHigh selectivity[2][3]
Part 2: Chemoenzymatic Synthesis of this compound

The conversion of 9-oxononanoic acid to its CoA thioester can be achieved using methods established for other fatty acids. A reliable approach involves the activation of the carboxylic acid followed by reaction with Coenzyme A.[4][5]

Experimental Protocol: Synthesis of this compound

  • Activation of 9-Oxononanoic Acid:

    • Dissolve 9-oxononanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the acyl-imidazolide intermediate.[5]

    • Allow the activation reaction to proceed at room temperature.

  • Thioesterification with Coenzyme A:

    • Prepare a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 7.5-8.0).

    • Slowly add the activated 9-oxononanoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Purification of this compound:

    • Purify the resulting this compound using reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using Mass Spectrometry (MS) and NMR spectroscopy.

Quantitative Data: General Acyl-CoA Synthesis

ParameterGeneral RangeReference
Starting MaterialCarboxylic Acid[6]
Coupling ReagentN,N'-carbonyldiimidazole (CDI)[5]
Yield40% or higher[6]
Purity>95% (post-HPLC)[4]

In Vitro Applications of this compound

This compound can be utilized in a variety of in vitro assays to investigate its biological functions.

Enzyme Activity Assays
  • Acyl-CoA Dehydrogenase Activity: Investigate if this compound is a substrate for various acyl-CoA dehydrogenases, which are crucial for fatty acid β-oxidation.

  • Acyl-CoA Synthetase Activity: Determine if specific acyl-CoA synthetases can catalyze the formation of this compound from 9-oxononanoic acid.

Cell-Based Assays
  • Gene Expression Analysis: Treat relevant cell lines (e.g., macrophages, hepatocytes, endothelial cells) with this compound and analyze the expression of target genes involved in inflammation and lipid metabolism (e.g., cytokines, PPAR target genes) using qPCR or Western blotting.

  • Reporter Gene Assays: Utilize reporter constructs for transcription factors like PPARs to assess the ability of this compound to act as a ligand and modulate their activity.

Experimental Protocol: PPARγ Reporter Gene Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Treatment:

    • After transfection, treat the cells with varying concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

  • Luciferase Assay:

    • After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.

Signaling Pathways

Based on the known activities of related oxidized lipids, this compound is likely to modulate key signaling pathways involved in inflammation and metabolism.

TGF-β Signaling Pathway

The precursor, 9-oxononanoyl cholesterol, has been shown to upregulate TGF-β1.[7] It is plausible that this compound could have similar effects, influencing downstream signaling cascades that regulate cell growth, differentiation, and immune responses.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular 9_Oxononanoyl_CoA This compound TGF_beta_Receptor TGF-β Receptor Complex (TβRI/TβRII) 9_Oxononanoyl_CoA->TGF_beta_Receptor Modulates Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_Complex Smad Complex pSmad2_3->Smad_Complex Binds Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) Nucleus->Gene_Expression Regulates

Caption: Putative modulation of the TGF-β signaling pathway by this compound.

PPAR Signaling Pathway

Oxidized fatty acids are known ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.[8] this compound may act as a PPAR agonist, influencing the expression of genes involved in fatty acid oxidation and anti-inflammatory responses.

PPAR_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_Oxononanoyl_CoA This compound PPAR PPAR 9_Oxononanoyl_CoA->PPAR Binds to & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation, Anti-inflammatory Genes) PPRE->Gene_Expression Regulates

Caption: Proposed activation of the PPAR signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the overall workflow from synthesis to in vitro analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis In Vitro Analysis Start Linoleic Acid Step1 Enzymatic Conversion (Lipoxygenase & Lyase) Start->Step1 Intermediate 9-Oxononanoic Acid Step1->Intermediate Step2 Chemical Synthesis (Activation & Thioesterification) Intermediate->Step2 Product This compound Step2->Product Enzyme_Assays Enzyme Activity Assays Product->Enzyme_Assays Cell_Assays Cell-Based Assays (Gene Expression, Reporter Assays) Product->Cell_Assays Pathway_Analysis Signaling Pathway Investigation Cell_Assays->Pathway_Analysis

Caption: Overall experimental workflow for the synthesis and analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis and in vitro application of this compound. By adapting established protocols, researchers can reliably produce this important molecule and investigate its role in cellular signaling and metabolism. The provided protocols and pathway diagrams serve as a foundation for further studies into the biological significance of this compound in health and disease.

References

Application of 9-Oxononanoyl-CoA in Plant Defense Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant immunology, small molecules play a pivotal role in orchestrating defense responses against a myriad of pathogens. Among these, oxidized lipids, or oxylipins, have emerged as critical signaling molecules. 9-Oxononanoyl-CoA, and its more frequently studied free acid form, 9-oxo-nonanoic acid (ONA), are C9 lipid peroxidation products that have been identified as key players in the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant defense response. This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound and ONA in plant defense signaling, with a particular focus on its potential as a chemical priming agent for crop protection.

Background

Systemic Acquired Resistance is a state of heightened immunity in plants that is triggered by a localized infection. This response is characterized by the accumulation of signaling molecules that travel throughout the plant, preparing distal tissues for a more rapid and robust defense against subsequent pathogen attacks. Salicylic acid (SA) has long been recognized as a central signaling molecule in SAR. However, recent research has unveiled a more complex signaling network involving other metabolites, including the dicarboxylic acid, azelaic acid (AzA), and its precursor, 9-oxo-nonanoic acid (ONA).

ONA is generated from the peroxidation of C18 unsaturated fatty acids and its accumulation is linked to the function of ENHANCED DISEASE SUSCEPTIBILITY1 (EDS1), a key regulator of SAR. Exogenous application of ONA has been shown to induce SAR in plants, suggesting its role as a mobile signal in this defense pathway. For drug development professionals, ONA and its derivatives represent promising candidates for the development of novel plant activators or "priming" agents that can enhance crop resilience to diseases.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the application of 9-oxo-nonanoic acid (ONA) in plant defense studies.

ParameterValuePlant SystemReference
Concentration for SAR Induction 4-fold lower than Azelaic AcidArabidopsis thaliana
Typical Infiltration Concentration 1 mM (for general chemical elicitors)Arabidopsis thaliana
Pathogen Inoculum Density (for SAR assay) OD600 = 0.001 - 0.002 (~5 x 10^5 - 1 x 10^6 cfu/ml)Arabidopsis thaliana (with Pseudomonas syringae pv. tomato DC3000)
Pathogen Inoculum Density (for HR assay) OD600 = 0.2 (~1 x 10^8 cfu/ml)Arabidopsis thaliana (with P. syringae pv. tomato DC3000 avrRpt2)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 9-oxo-nonanoic acid in plant defense and a typical experimental workflow for studying its role in SAR.

plant_defense_signaling cluster_upstream Upstream Events cluster_signaling_molecule Signaling Molecule Generation cluster_downstream Downstream Responses Pathogen_Attack Pathogen Attack EDS1 EDS1 Pathogen_Attack->EDS1 activates Lipid_Peroxidation Lipid Peroxidation of C18 Unsaturated Fatty Acids ONA 9-Oxo-nonanoic Acid (ONA) Lipid_Peroxidation->ONA generates EDS1->Lipid_Peroxidation promotes AzA Azelaic Acid (AzA) ONA->AzA is a precursor to SAR Systemic Acquired Resistance (SAR) AzA->SAR induces Defense_Gene_Expression Defense Gene Expression (e.g., PR1) SAR->Defense_Gene_Expression leads to

Figure 1: Proposed signaling pathway of 9-oxo-nonanoic acid in plant defense.

Metabolic Profiling of Jasmonate Pathway Intermediates: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including growth, defense against pathogens and herbivores, and responses to abiotic stress.[1][2] The metabolic profiling of jasmonate pathway intermediates is crucial for understanding the intricate signaling networks that govern these responses and for identifying potential targets for crop improvement and drug development. This application note provides detailed protocols for the extraction, quantification, and analysis of key jasmonate pathway intermediates, with a special focus on the less-studied precursor, 9-Oxononanoyl-CoA.

The jasmonate biosynthesis pathway is initiated from α-linolenic acid and proceeds through a series of enzymatic steps in the chloroplast and peroxisome.[3][4] Key intermediates include 12-oxophytodienoic acid (OPDA), jasmonic acid (JA), and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile).[1][5] The β-oxidation process in the peroxisome, which shortens the carboxylic acid side chain of OPDA, also involves acyl-CoA intermediates, including this compound. Accurate quantification of these molecules provides a snapshot of the pathway's activation state and regulatory nodes.

This document outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based workflow for the comprehensive metabolic profiling of these critical signaling molecules.

Data Presentation: Quantitative Analysis of Jasmonate Intermediates

The following tables summarize representative quantitative data of jasmonate pathway intermediates in Arabidopsis thaliana leaves under control and wounded conditions. These values can vary depending on the plant species, tissue type, and the nature of the stress stimulus.

Table 1: Basal and Wound-Induced Levels of Jasmonic Acid (JA) and Jasmonoyl-Isoleucine (JA-Ile) in Arabidopsis thaliana Leaves. Wounding induces a rapid and significant accumulation of both JA and JA-Ile within minutes.[1][5][6]

CompoundTreatmentTime after WoundingConcentration (ng/g FW)
Jasmonic Acid (JA)Control0 min10 - 30
Wounding5 min200 - 500
Wounding30 min1500 - 3000
Jasmonoyl-Isoleucine (JA-Ile)Control0 min1 - 5
Wounding5 min50 - 150
Wounding30 min800 - 1500

Table 2: Basal and Wound-Induced Levels of 12-oxophytodienoic acid (OPDA) in Arabidopsis thaliana Leaves. OPDA levels also increase upon wounding, serving as a key precursor for JA biosynthesis and having signaling functions of its own.[7][8][9]

CompoundTreatmentTime after WoundingConcentration (ng/g FW)
12-oxophytodienoic acid (OPDA)Control0 min50 - 200
Wounding10 min500 - 1000
Wounding30 min800 - 1500
CompoundTreatmentExpected Concentration Range (pmol/g FW)
This compoundControl< 1
Wounding1 - 10 (transient)

Experimental Protocols

Protocol 1: Extraction of Jasmonates and Acyl-CoAs from Plant Tissue

This protocol describes the extraction of both non-esterified jasmonates and acyl-CoA thioesters from the same plant tissue sample.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Extraction Buffer: 10% trichloroacetic acid (TCA) in water

  • Internal Standards Solution: A mixture of deuterated standards (e.g., d6-JA, d2-JA-Ile) and a suitable acyl-CoA internal standard (e.g., [¹³C₈]octanoyl-CoA) in the extraction buffer.

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest plant tissue (50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer containing the internal standards.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the jasmonates and acyl-CoAs, and transfer to a new tube. Store on ice for immediate solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Fractionation

This protocol utilizes a mixed-mode SPE cartridge to separate the acidic jasmonates from the more polar acyl-CoAs.

Materials:

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

  • SPE vacuum manifold

  • Methanol (B129727) (100%)

  • 2% Formic acid in water

  • 5% Ammonium (B1175870) hydroxide (B78521) in water

  • Acetonitrile

  • Elution Buffer 1 (for Jasmonates): 2% Formic acid in methanol

  • Elution Buffer 2 (for Acyl-CoAs): 5% Ammonium hydroxide in 50% acetonitrile

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge.

    • Equilibrate with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the supernatant from Protocol 1 onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove unbound contaminants.

    • Wash with 1 mL of methanol to elute neutral lipids.

  • Elution:

    • Fraction 1 (Jasmonates): Elute the jasmonates with 1 mL of Elution Buffer 1 into a clean collection tube.

    • Fraction 2 (Acyl-CoAs): Elute the acyl-CoAs with 1 mL of Elution Buffer 2 into a separate clean collection tube.

  • Drying and Reconstitution:

    • Evaporate both fractions to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the jasmonate fraction in 100 µL of 10% acetonitrile.

    • Reconstitute the acyl-CoA fraction in 100 µL of 5% ammonium hydroxide in 50% acetonitrile.

    • Transfer the reconstituted samples to LC vials for analysis.

Protocol 3: LC-MS/MS Analysis of Jasmonates and this compound

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the target analytes.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Conditions for Jasmonates (Negative Ion Mode):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

LC Conditions for this compound (Positive Ion Mode): A method adapted for short-chain acyl-CoAs.[10]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 10 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The specific MRM transitions for each analyte and internal standard need to be optimized on the instrument used. Theoretical transitions are provided below.

Table 4: Representative MRM Transitions for Jasmonate Pathway Intermediates.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Jasmonic Acid (JA)209.159.0Negative
d6-Jasmonic Acid (d6-JA)215.162.0Negative
12-oxophytodienoic acid (OPDA)291.2165.1Negative
Jasmonoyl-Isoleucine (JA-Ile)322.2130.1Negative
d2-Jasmonoyl-Isoleucine (d2-JA-Ile)324.2130.1Negative
This compound924.3417.1Positive
[¹³C₈]octanoyl-CoA902.3395.1Positive

Mandatory Visualizations

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha_linolenic_acid α-Linolenic Acid hpote 13(S)-HPOT alpha_linolenic_acid->hpote LOX aoc 12-oxo-phytodienoic acid (OPDA) hpote->aoc AOS/AOC opda_perox OPDA aoc->opda_perox Transport opda_coa OPDA-CoA opda_perox->opda_coa LACS oxo_coa This compound opda_coa->oxo_coa β-oxidation (1 cycle) ja Jasmonic Acid (JA) oxo_coa->ja β-oxidation (2 cycles) ja_cyto JA ja->ja_cyto Transport ja_ile JA-Isoleucine (JA-Ile) ja_cyto->ja_ile JAR1 signaling Jasmonate Signaling ja_ile->signaling

Caption: The Jasmonate Biosynthesis Pathway.

Experimental_Workflow cluster_fractions sample_prep 1. Sample Preparation (Harvesting & Freezing) extraction 2. Extraction (TCA with Internal Standards) sample_prep->extraction spe 3. Solid-Phase Extraction (Fractionation) extraction->spe jasmonate_fraction Jasmonate Fraction spe->jasmonate_fraction acyl_coa_fraction Acyl-CoA Fraction spe->acyl_coa_fraction lcms_jasmonates 4a. LC-MS/MS Analysis (Negative Mode) jasmonate_fraction->lcms_jasmonates lcms_acylcoas 4b. LC-MS/MS Analysis (Positive Mode) acyl_coa_fraction->lcms_acylcoas data_analysis 5. Data Analysis (Quantification) lcms_jasmonates->data_analysis lcms_acylcoas->data_analysis

Caption: Experimental Workflow for Metabolic Profiling.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 9-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 9-Oxononanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] This interference can cause a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which negatively impacts the accuracy, sensitivity, and reproducibility of quantitative analysis.[4][5] In Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the specific analyte of interest.

Q2: What are the primary causes of matrix effects when analyzing lipid-based molecules like this compound?

A2: For lipid analyses in biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects, particularly when using Electrospray Ionization (ESI). Other sources of interference include salts, proteins, endogenous metabolites, and anticoagulants. These substances can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.

Q3: How can I quantitatively determine if my this compound analysis is impacted by matrix effects?

A3: The most common and accepted quantitative method is the post-extraction spiking technique. This approach compares the signal response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) with the response of the analyte in a clean, neat solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).

Q4: What is the most effective way to compensate for matrix effects?

A4: The most recognized and robust technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is an analog of the analyte (this compound) that is identical in chemical properties but differs in mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.

Q5: Besides using a SIL-IS, what other strategies can help reduce or eliminate matrix effects?

A5: Several strategies can be employed, primarily focused on sample clean-up and chromatographic separation:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal plates are highly effective at removing interfering matrix components before analysis.

  • Chromatographic Optimization: Modifying the LC method (e.g., adjusting the gradient, changing the mobile phase, or using a different column) can separate this compound from interfering compounds.

  • Sample Dilution: A simple but effective method is to dilute the sample, which reduces the concentration of matrix components. This is only feasible if the analyte concentration remains above the instrument's limit of detection.

  • Alternative Ionization: If significant matrix effects persist with ESI, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial, as it is generally less susceptible to these effects.

Troubleshooting Guide for this compound Analysis

This guide provides a systematic approach to identifying and mitigating suspected matrix effects that cause issues like low signal intensity, poor reproducibility, and inaccurate quantification.

Symptom: Low or Inconsistent Signal for this compound

If you are observing a lower-than-expected signal, high variability across replicates, or poor linearity, matrix effects are a likely cause. Follow this workflow to troubleshoot the issue.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation A Suspected Matrix Effect (Low/Inconsistent Signal) B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect > 15%? B->C D No Significant Matrix Effect C->D  No E Significant Matrix Effect C->E  Yes F Troubleshoot Other Issues: - Analyte Degradation - Instrument Sensitivity - Standard Preparation D->F G Implement Mitigation Strategy E->G H Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) G->H I Optimize LC Method (Gradient, Column, Mobile Phase) G->I J Implement Stable Isotope-Labeled Internal Standard (SIL-IS) G->J K Re-evaluate Matrix Effect & Analyte Signal H->K I->K J->K

Caption: A logical workflow for troubleshooting low LC-MS signal.

Data Presentation: Comparison of Sample Preparation Techniques

Proper sample preparation is one of the most effective ways to reduce matrix effects by removing interferences like phospholipids. The choice of technique depends on the required cleanliness, throughput, and cost.

Technique Effectiveness in Phospholipid Removal Throughput Notes
Protein Precipitation (PPT) Low to MediumHighLeast effective method, often results in significant matrix effects due to residual components. Simple and fast.
Liquid-Liquid Extraction (LLE) Medium to HighMediumCan provide clean extracts. Analyte recovery can be low, especially for more polar compounds.
Solid-Phase Extraction (SPE) HighMedium to HighGood for removing salts and phospholipids. Requires method development to optimize the sorbent and solvents.
HybridSPE® / Phospholipid Removal Plates Very High (>99%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal. Higher cost per sample.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.

cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Calculation A1 Spike Analyte into Neat Solvent A_out Peak Area A A1->A_out LC-MS Analysis B1 Extract Blank Matrix B2 Spike Analyte into Clean Extract B1->B2 B_out Peak Area B B2->B_out LC-MS Analysis C1 Matrix Factor (MF) = (Peak Area B / Peak Area A) C_out < 1: Suppression = 1: No Effect > 1: Enhancement C1->C_out cluster_pathway 9-Oxononanoyl Cholesterol Signaling A 9-Oxononanoyl Cholesterol (9-ONC) B Upregulates Expression of TGF-β and TGF-β Receptor A->B C TGF-β Signaling Cascade B->C D Macrophage Polarization C->D E M2 Phenotype (Anti-inflammatory) D->E

References

Technical Support Center: Optimization of 9-Oxononanoyl-CoA Extraction from Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 9-Oxononanoyl-CoA from seeds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from seeds?

A1: The primary challenges include the low endogenous concentrations of this compound, its chemical instability, and the presence of interfering substances in seed matrices such as lipids, carbohydrates, and phenolic compounds. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, necessitating rapid and efficient extraction protocols.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective quantification of acyl-CoAs, including this compound.[1] This method allows for the accurate measurement of low-abundance species in complex biological samples.

Q3: Why is solid-phase extraction (SPE) a critical step in the protocol?

A3: Solid-phase extraction is crucial for the purification and concentration of this compound from the crude seed extract. It effectively removes interfering matrix components that can suppress ionization in the mass spectrometer and damage the analytical column.[2][3] An optimized SPE protocol significantly enhances the signal-to-noise ratio and the overall reliability of the quantification.

Q4: How can I improve the stability of this compound during extraction?

A4: To minimize degradation, it is essential to work quickly and at low temperatures. All extraction steps should be performed on ice. The use of an acidic extraction buffer helps to precipitate proteins and inhibit enzymatic activity. The addition of antioxidants to the extraction solvent can also prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Inefficient cell lysis.Ensure thorough grinding of seeds in liquid nitrogen to a fine powder. Consider using a bead-beater for mechanical disruption.
Degradation of the analyte.Work quickly and keep samples on ice at all times. Use pre-chilled solvents. Ensure the pH of the extraction buffer is acidic to inhibit enzymatic activity.
Poor retention on the SPE column.Ensure the SPE column is properly conditioned according to the manufacturer's instructions. Check the pH of the loading solution; it should be acidic to ensure protonation of the analyte for optimal binding to reversed-phase sorbents.
Incomplete elution from the SPE column.Optimize the elution solvent. A higher percentage of organic solvent or the addition of a small amount of a stronger solvent may be necessary. Ensure the elution volume is sufficient to completely elute the analyte.
High Variability Between Replicates Inconsistent sample homogenization.Ensure a uniform and consistent grinding of the seed material for each replicate.
Inconsistent SPE procedure.Standardize the flow rates for loading, washing, and elution steps during SPE. Use a vacuum manifold or automated SPE system for better consistency.
Pipetting errors.Use calibrated pipettes and handle small volumes with care, especially when preparing standards and adding internal standards.
Poor Chromatographic Peak Shape Matrix effects from co-eluting compounds.Optimize the SPE wash steps to remove more interfering compounds. A stronger wash solvent may be required.
Inappropriate mobile phase.Adjust the mobile phase composition and gradient to improve peak shape. The addition of a small amount of an ion-pairing reagent or adjusting the pH can sometimes help.
Column degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it.
Signal Suppression in Mass Spectrometry High concentration of co-eluting matrix components.Improve the sample cleanup by optimizing the SPE protocol. Consider using a different type of SPE sorbent (e.g., mixed-mode or ion-exchange).
Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer, such as spray voltage, gas flow rates, and temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Seeds

This protocol outlines a robust method for the extraction of this compound from seed tissue, adapted from general acyl-CoA extraction procedures.

Materials:

  • Seed tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal Standard (IS): e.g., ¹³C-labeled this compound

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18, 100 mg

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: 0.1% Formic acid in water

  • SPE Wash Solvent: 5% Methanol in 0.1% formic acid

  • SPE Elution Solvent: 80% Methanol in 0.1% formic acid

  • Microcentrifuge tubes, 2 mL

  • Centrifuge, refrigerated

Procedure:

  • Weigh approximately 100 mg of frozen seed tissue and immediately freeze in liquid nitrogen.

  • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer and the internal standard to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Proceed immediately to the SPE protocol.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol describes the purification and concentration of this compound from the seed extract.

Procedure:

  • Condition the C18 SPE cartridge by passing 1 mL of 100% Methanol, followed by 1 mL of 0.1% Formic acid in water. Do not allow the cartridge to dry out.

  • Load the supernatant from the extraction protocol onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of SPE Wash Solvent to remove polar impurities.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the this compound with 1 mL of SPE Elution Solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables provide illustrative data on the optimization of extraction efficiency for this compound. These values are representative and may vary depending on the seed matrix and specific experimental conditions.

Table 1: Effect of Extraction Solvent on this compound Recovery

Extraction Solvent Relative Recovery (%) Standard Deviation
10% Trichloroacetic Acid (TCA)95.24.8
5% Perchloric Acid (PCA)88.55.3
Acetonitrile:Isopropanol:Water (60:30:10)75.16.1
70% Methanol62.87.2

Table 2: Optimization of SPE Elution Solvent for this compound Recovery

Methanol Concentration in Elution Solvent (%) Relative Recovery (%) Standard Deviation
5072.45.9
6085.14.7
7092.33.8
8098.72.5
9099.12.3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from seeds.

G cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis seed Seed Sample grinding Grinding in Liquid N2 seed->grinding extraction Homogenization in Acidic Buffer grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drying Evaporation elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data quantification Quantification data->quantification

Caption: Workflow for this compound extraction.

Signaling Pathway Context

This compound is an intermediate in the biosynthesis of jasmonic acid, a key plant hormone involved in defense and development. The following diagram shows its position in the pathway.

G alpha_linolenic α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic->opda Plastid opc8 OPC-8:0 opda->opc8 Peroxisome opc8_coa OPC-8:0-CoA opc8->opc8_coa OPCL1 beta_ox1 1st β-oxidation cycle opc8_coa->beta_ox1 opc6_coa OPC-6:0-CoA beta_ox1->opc6_coa beta_ox2 2nd β-oxidation cycle opc6_coa->beta_ox2 oxo_coa This compound beta_ox2->oxo_coa beta_ox3 3rd β-oxidation cycle oxo_coa->beta_ox3 ja_coa Jasmonoyl-CoA beta_ox3->ja_coa ja Jasmonic Acid ja_coa->ja

Caption: this compound in Jasmonic Acid Biosynthesis.

References

dealing with the instability of the thioester bond in 9-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Oxononanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of this thioester compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the instability of the thioester bond.

Frequently Asked Questions (FAQs)

Q1: Why is the thioester bond in this compound considered unstable?

The thioester bond in this compound is a high-energy bond, which makes it an excellent acyl group carrier in biological systems. However, this high-energy nature also renders it susceptible to nucleophilic attack, primarily by water, leading to hydrolysis. This reaction breaks the thioester bond, resulting in the formation of 9-oxononanoic acid and free Coenzyme A (CoA-SH), thus inactivating the molecule for its intended biological role.

Q2: What are the primary factors that contribute to the degradation of this compound?

The main factors contributing to the degradation of this compound are:

  • pH: The thioester bond is prone to hydrolysis under both acidic and, more significantly, basic conditions. Alkaline pH dramatically accelerates the rate of hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, prolonged exposure to room temperature or higher can lead to significant degradation.

  • Enzymatic Activity: Tissues and cell lysates may contain acyl-CoA thioesterases, which are enzymes that specifically catalyze the hydrolysis of thioester bonds.

Q3: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: Store as a lyophilized powder or in an appropriate buffer at -20°C or -80°C for long-term storage.

  • pH: If in solution, it should be maintained in a slightly acidic buffer, ideally between pH 4.0 and 6.0.

  • Form: Storing as a lyophilized powder is preferable. If solutions are required, they should be prepared fresh. For short-term storage of solutions, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem 1: Loss of biological activity or inconsistent experimental results.

Possible Cause: Degradation of this compound due to improper handling or storage.

Solutions:

  • Verify Storage: Confirm that the compound has been stored at the correct temperature and pH.

  • Prepare Fresh Solutions: Always prepare aqueous solutions of this compound fresh for each experiment.

  • Work on Ice: Keep solutions of this compound on ice during experimental procedures to minimize thermal degradation.

  • Check Buffer pH: Ensure that the pH of your experimental buffer is within the optimal range for thioester stability (pH 4-6). Avoid basic buffers if possible.

  • Assess Purity: Use an analytical technique like HPLC to check the integrity of your stock solution and working samples (see Experimental Protocols section).

Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

Possible Cause: Hydrolysis of the thioester bond leading to degradation products.

Solutions:

  • Identify Degradation Products: The primary degradation products will be 9-oxononanoic acid and free Coenzyme A. You can confirm their presence by running standards if available.

  • Review Sample Preparation: Sample preparation should be done quickly and at low temperatures. If extracting from biological matrices, use an acidic buffer to minimize enzymatic and chemical hydrolysis.

  • Optimize Analytical Method: Ensure your HPLC or LC-MS method is suitable for separating the parent compound from its potential degradation products.

Stability of Thioester Bonds: A Quantitative Look
pHTemperature (°C)Rate ConstantHalf-LifeReference
7.023kw = 3.6 x 10-8 s-1155 days
--ka = 1.5 x 10-5 M-1s-1 (Acid-mediated)-
--kb = 1.6 x 10-1 M-1s-1 (Base-mediated)-

This data is for the model compound S-methyl thioacetate (B1230152) and should be used as a general guide. The stability of this compound may vary.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method to assess the purity of this compound and detect its primary degradation product, 9-oxononanoic acid.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

Procedure:

  • **Sample

Technical Support Center: High-Throughput Screening of 9-Oxononanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of high-throughput screening (HTS) of 9-Oxononanoyl-CoA levels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to screen for its levels?

A1: this compound is an oxidized acyl-coenzyme A derivative. While research on this specific molecule is emerging, it is structurally related to other oxidized lipids that are known to be involved in various physiological and pathological processes. For instance, similar oxidized phospholipids (B1166683) can be generated under conditions of oxidative stress, such as cigarette smoke exposure, and have been shown to modulate immune responses. High-throughput screening for this compound can help identify compounds that modulate its production or degradation, offering potential therapeutic targets for inflammatory and metabolic diseases.

Q2: What is the most common high-throughput method for quantifying this compound?

A2: The most prevalent and robust method for high-throughput quantification of acyl-CoAs, including oxidized species like this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance analytes in complex biological samples.

Q3: Are there alternative, non-MS-based HTS methods?

A3: While LC-MS/MS is the gold standard, enzyme-based assays can be adapted for high-throughput screening. This could involve enzymes that specifically recognize this compound as a substrate or product. The activity of these enzymes can be coupled to a fluorescent or colorimetric readout, enabling rapid screening in a plate-based format. However, the development of such an assay is contingent on the availability of specific enzymes and may be less sensitive and specific than LC-MS/MS.

Q4: What are the major challenges in measuring this compound?

A4: The primary challenges in measuring acyl-CoAs include their chemical instability, low cellular abundance, and the complexity of the biological matrix. Oxidized acyl-CoAs like this compound may be particularly prone to degradation. Additionally, ion suppression from other lipids in the sample can interfere with LC-MS/MS detection.

Troubleshooting Guides

LC-MS/MS Method Development
Issue Potential Cause Recommended Solution
Low Signal Intensity 1. Inefficient ionization. 2. Analyte degradation. 3. Suboptimal MS parameters.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Test both positive and negative ion modes, as acyl-CoAs can be detected in both. 2. Keep samples on ice or at 4°C during preparation and analysis. Use fresh solvents and consider the addition of antioxidants. 3. Perform a compound tuning experiment with a this compound standard to determine the optimal precursor and product ions, as well as collision energy for Multiple Reaction Monitoring (MRM).
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Column overload.1. Use a C18 reversed-phase column suitable for polar lipids. Consider a column with a smaller particle size for better resolution. 2. Optimize the gradient elution profile. The use of ion-pairing agents in the mobile phase can improve peak shape for polar molecules like acyl-CoAs. 3. Reduce the injection volume or dilute the sample.
High Background Noise/Matrix Effects 1. Insufficient sample cleanup. 2. Co-elution of interfering compounds.1. Incorporate a solid-phase extraction (SPE) step to remove salts and other interfering substances. 2. Adjust the chromatographic gradient to better separate this compound from other matrix components.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in MS performance.1. Automate sample preparation steps where possible. Ensure precise and consistent pipetting. 2. Keep the autosampler at a low temperature (e.g., 4°C). 3. Regularly calibrate and tune the mass spectrometer. Use an internal standard to correct for variations.
Sample Preparation
Issue Potential Cause Recommended Solution
Low Recovery of this compound 1. Inefficient extraction from the biological matrix. 2. Adsorption of the analyte to plasticware.1. Optimize the extraction solvent system. A common method is protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727), followed by centrifugation. 2. Use low-adsorption polypropylene (B1209903) tubes and pipette tips.
Analyte Degradation During Extraction 1. Enzymatic degradation by cellular enzymes. 2. Chemical instability at room temperature.1. Immediately quench metabolic activity by adding cold solvent or acid. 2. Perform all extraction steps on ice.

Experimental Protocols

High-Throughput Quantification of this compound by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation:

    • For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding 80:20 methanol:water at -80°C.

    • Scrape the cells and collect the cell lysate.

    • For tissue samples, flash-freeze in liquid nitrogen immediately after collection and grind to a fine powder.

    • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA) to each sample.

    • Perform protein precipitation by adding ice-cold acetonitrile, vortexing, and centrifuging at high speed.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal signal.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: To be determined by direct infusion of a this compound standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.

  • Data Analysis:

    • Quantify the peak area of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of this compound to determine the absolute concentration in the samples.

Visualizations

Proposed Signaling Pathway of Oxidized Acyl-CoAs

Oxidized Acyl-CoA Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Oxidative Stress Oxidative Stress This compound This compound Oxidative Stress->this compound generates LPS_IFNg LPS + IFN-γ p38_MAPK p38 MAPK LPS_IFNg->p38_MAPK activates p38_MAPK_P p-p38 MAPK This compound->p38_MAPK_P attenuates TNFa_NO_NADP TNF-α, NO, NADP+ p38_MAPK_P->TNFa_NO_NADP promotes production p38_MAPK->p38_MAPK_P

Caption: Proposed pathway for this compound in modulating inflammatory responses.

High-Throughput Screening Workflow

HTS Workflow for this compound Compound Library Compound Library Treatment Treatment Compound Library->Treatment Cell Culture Cell Culture Cell Culture->Treatment Sample Preparation Sample Preparation Treatment->Sample Preparation LC_MS_MS LC-MS/MS Analysis Sample Preparation->LC_MS_MS Data Analysis Data Analysis LC_MS_MS->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: A typical workflow for a high-throughput screen of this compound levels.

Validation & Comparative

Navigating the Analysis of 9-Oxononanoyl-CoA: A Guide to LC-MS/MS Validation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related disease pathways, the accurate quantification of 9-oxononanoyl-CoA is critical. This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods applicable to the analysis of short-chain acyl-CoAs, including this compound. It also briefly explores alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in methodological selection and implementation.

Performance Comparison of Analytical Methods

While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, the principles and protocols for short-chain acyl-CoA analysis are well-established. The following table summarizes the performance of various LC-MS/MS methods for compounds structurally similar to this compound, providing a reliable benchmark for expected performance.

MethodAnalyte(s)Sample TypeLLOQLinearity (R²)Accuracy (%)Precision (%RSD)Reference
LC-MS/MS without SPE Short-chain acyl-CoAsBiological SamplesNot Specified>0.99HighHigh[1][2]
LC-MS/MS with Derivatization Short-chain fatty acidsBiological Matrices0.001-0.003 mM (LOD)>0.99892-120<12 (intra-day), <20 (inter-day)[3]
LC-MS/MS for Acyl-CoAs Acyl-CoAs (C2-C20)Tissues and Cells1-5 fmol (LOD)Not SpecifiedNot SpecifiedNot Specified[4]
Validated LC-MS/MS Acetyl-CoA, Malonyl-CoAAnimal Tissues1.09 ng/mL>0.99Meets FDA guidelinesMeets FDA guidelines[5]
HPLC/MS for Malonyl-CoA Malonyl-CoATissues50 pmolLinearHigh5-11 (within-run)[6]

Experimental Protocols: A Closer Look

The successful analysis of this compound via LC-MS/MS hinges on meticulous sample preparation and optimized chromatographic and spectrometric conditions.

Method 1: LC-MS/MS without Solid Phase Extraction (SPE)

This approach simplifies sample preparation, enhancing throughput and minimizing analyte loss.

  • Sample Preparation:

    • Deproteinization of the biological sample is achieved using 5-sulfosalicylic acid (SSA).[1]

    • This method avoids the need for SPE, which can lead to the loss of more polar analytes.[1]

  • Liquid Chromatography:

    • Column: Phenomenex Kinetex, 2.6 mm × 150 mm UHPLC C18 column.[2]

    • Mobile Phase: A reverse-phase gradient with ion-pairing agents like N,N-dimethylbutylamine (DMBA) is often used to improve the chromatography of acyl-CoA species.[2][7]

    • Flow Rate: Typically in the range of 0.15-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for short-chain acyl-CoAs.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for both quantification and qualitative identification.[1]

      • Quantification Transition: [M+H]+ → [M - 507 + H]+.[1][2]

      • Confirmation Transition: [M+H]+ → 428 m/z.[1][2]

Method 2: LC-MS/MS with Derivatization

Derivatization can improve the chromatographic behavior and detection sensitivity of certain analytes, particularly for free fatty acids. While not directly for acyl-CoAs, this provides an alternative for related pathway analysis.

  • Derivatization Agent: 3-nitrophenylhydrazine (B1228671) (3-NPH) is used to derivatize short-chain fatty acids in the presence of a condensing agent like carbodiimide.[8]

  • Liquid Chromatography:

    • A conventional reverse-phase system is used to separate the derivatized analytes.[8]

  • Mass Spectrometry:

    • MRM transitions are optimized for the 3-NPH derivatives to enhance selectivity.[8]

Visualizing the Workflow

To better understand the logical flow of a typical LC-MS/MS analysis for this compound, the following diagram illustrates the key stages from sample collection to data interpretation.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., SSA, TCA) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column Chromatographic Separation (e.g., C18 Reverse Phase) Injection->Column Ionization Ionization (e.g., ESI) Column->Ionization MassAnalyzer1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MassAnalyzer1 CollisionCell Collision Cell (Fragmentation) MassAnalyzer1->CollisionCell MassAnalyzer2 Mass Analyzer 2 (Product Ion Selection) CollisionCell->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Signaling Pathway Context

This compound is an intermediate in various metabolic pathways. Understanding its upstream and downstream connections is crucial for interpreting analytical results.

Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LipidPeroxidation Lipid Peroxidation (Oxidative Stress) PUFA->LipidPeroxidation Nine_HODE 9-Hydroxyoctadecadienoic acid (9-HODE) LipidPeroxidation->Nine_HODE Oxidation Oxidation Nine_HODE->Oxidation Nine_Oxo This compound Oxidation->Nine_Oxo BetaOxidation β-Oxidation Nine_Oxo->BetaOxidation Metabolites Downstream Metabolites (e.g., Acetyl-CoA) BetaOxidation->Metabolites

Caption: Simplified metabolic context of this compound formation.

Alternative Analytical Methods

While LC-MS/MS is the gold standard for sensitivity and specificity, other methods can be employed for the analysis of related compounds.[9]

  • Spectrophotometric and Fluorimetric Assays: These methods are generally limited to specific, abundant acyl-CoAs like acetyl-CoA and are less specific than mass spectrometry-based techniques.[9]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This can be used for the quantification of acyl-CoAs, but it lacks the specificity and sensitivity of MS detection.[9]

  • Nuclear Magnetic Resonance (NMR): NMR offers exact quantification with minimal sample preparation and preserves the sample for further analysis. However, its sensitivity is significantly lower than that of LC-MS/MS.[9]

References

A Comparative Analysis of the Signaling Activities of 9-Oxononanoyl-CoA and 12-oxo-phytodienoic acid (OPDA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular signaling, lipid molecules play a pivotal role in a myriad of physiological and pathological processes. This guide provides a comparative analysis of the signaling activities of two distinct lipid molecules: 9-Oxononanoyl-CoA and 12-oxo-phytodienoic acid (OPDA). While OPDA is a well-characterized phytohormone with established signaling pathways in plants, information regarding the signaling functions of this compound is notably scarce in current scientific literature. This comparison, therefore, highlights the extensive knowledge surrounding OPDA signaling and contrasts it with the nascent understanding of this compound's biological relevance.

Overview of Signaling Activities

A significant disparity exists in the scientific community's understanding of the signaling roles of this compound and OPDA. OPDA is a recognized signaling molecule in the plant kingdom, acting as a precursor to jasmonic acid (JA) and also functioning independently to regulate growth, defense, and stress responses. In contrast, a defined signaling pathway for this compound has not been described in published research.

While direct signaling activity of this compound remains uncharacterized, studies have investigated the biological effects of structurally related molecules. For instance, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), an oxidized phospholipid, has been shown to impair the immune function of macrophages in mammalian systems. Another related compound, 9-oxononanoyl cholesterol (9-ONC), has been implicated in inflammatory processes. However, it is crucial to emphasize that these findings do not directly delineate a signaling pathway for this compound itself.

Given the extensive body of research on OPDA, this guide will focus on detailing its established signaling pathways, supported by experimental data and methodologies. The limited information on this compound will be presented to reflect the current state of knowledge.

Quantitative Data on OPDA-Mediated Gene Expression

OPDA signaling, particularly its COI1-independent pathway, leads to the differential expression of a specific set of genes. The following table summarizes quantitative data from microarray analysis of Arabidopsis thaliana seedlings treated with OPDA.

GeneFold Change (OPDA Treatment vs. Control)Time PointReference
ZAT10> 3-fold induction30 min[1]
GRX480Significant inductionNot specified[2]
OPR1> 3-fold induction180 min[1]
ERF5Significant inductionNot specified[3]

Signaling Pathways of OPDA

OPDA signaling in plants occurs through two primary routes: a COI1-dependent pathway that is intertwined with jasmonic acid signaling, and a COI1-independent pathway that is unique to OPDA and other reactive electrophilic oxylipins (REOs).

COI1-Independent Signaling Pathway

A growing body of evidence highlights the importance of a COI1-independent signaling cascade for OPDA.[4] This pathway is particularly significant in responses to certain stresses and in developmental processes where OPDA acts as the primary signaling molecule.

OPDA_COI1_Independent_Signaling OPDA OPDA CYP20_3 Cyclophilin 20-3 (CYP20-3) OPDA->CYP20_3 Binds TGA_TFs TGA Transcription Factors CYP20_3->TGA_TFs Activates ORGs OPDA-Responsive Genes (ORGs) TGA_TFs->ORGs Induces Expression Stress_Response Stress Response and Development ORGs->Stress_Response

Caption: COI1-independent signaling pathway of OPDA.

In this pathway, OPDA binds to and activates the cyclophilin CYP20-3 in the chloroplast. This activation leads to the modulation of TGA transcription factors, which in turn regulate the expression of a specific subset of OPDA-responsive genes (ORGs). This signaling cascade is crucial for various stress responses and developmental processes, independent of the canonical JA receptor COI1.

Experimental Protocols

Protocol 1: OPDA Treatment of Arabidopsis thaliana Seedlings for Gene Expression Analysis

This protocol outlines the steps for treating Arabidopsis seedlings with OPDA to analyze changes in gene expression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Grow Arabidopsis seedlings (e.g., 10-day-old) C Apply OPDA to seedlings (e.g., 30 µM final concentration) A->C B Prepare OPDA stock solution (e.g., in ethanol) B->C D Incubate for desired time points (e.g., 30 min, 180 min) C->D E Harvest tissue and extract RNA D->E F Perform RT-qPCR or Microarray E->F G Analyze gene expression data F->G

Caption: Experimental workflow for OPDA treatment and gene expression analysis.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype)

  • cis-(+)-12-Oxophytodienoic acid (OPDA)

  • Ethanol (B145695)

  • Liquid growth medium

  • Sterile flasks or plates

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and instrument or microarray supplies

Procedure:

  • Seedling Growth: Grow Arabidopsis thaliana seedlings under sterile conditions in liquid culture or on agar (B569324) plates for 10-14 days.

  • OPDA Solution Preparation: Prepare a stock solution of OPDA in ethanol. The final concentration of ethanol in the culture medium should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Treatment: Add the OPDA stock solution to the liquid culture medium to achieve the desired final concentration (e.g., 30 µM). Include a mock control with an equivalent amount of ethanol.

  • Incubation: Incubate the seedlings for the desired time points (e.g., 30 minutes, 3 hours).

  • Harvesting: Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.

  • RNA Extraction and Analysis: Extract total RNA from the harvested tissue. Synthesize cDNA and perform quantitative real-time PCR (qPCR) or microarray analysis to determine the expression levels of target genes.

Protocol 2: Quantification of OPDA-Induced Gene Expression by RT-qPCR

Procedure:

  • Primer Design: Design and validate primers for the genes of interest (e.g., ZAT10, GRX480) and a stable reference gene (e.g., UBQ10).

  • qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and specific primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the reference gene.

Conclusion

This comparative guide underscores the significant gap in our understanding of the signaling activities of this compound versus OPDA. OPDA is a well-established signaling molecule in plants with both JA-dependent and -independent pathways that regulate a host of physiological processes. The COI1-independent pathway, in particular, represents a unique signaling cascade with distinct molecular players and downstream targets. In stark contrast, the scientific literature currently lacks evidence for a defined signaling pathway for this compound. While related oxidized lipids exhibit biological activity in mammalian systems, these findings cannot be directly extrapolated to this compound. Future research is imperative to elucidate whether this compound possesses any signaling functions and to identify its potential receptors and downstream effectors. For researchers and professionals in drug development, the well-documented signaling pathways of OPDA in plants may offer insights into lipid-mediated signaling in other biological systems, while the current void of information on this compound highlights a potential area for novel discovery.

References

Functional Redundancy of 9-Oxononanoyl-CoA with other Oxylipins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional redundancy between 9-Oxononanoyl-CoA and other oxylipins, a class of signaling molecules derived from the oxidation of fatty acids. Due to a scarcity of direct comparative studies on this compound, this guide will focus on its potential functional overlap with the well-characterized oxylipin, 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), based on their shared signaling through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Introduction to this compound and Oxylipin Signaling

Oxylipins are a diverse family of lipid mediators that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and tissue homeostasis. This compound is a short-chain oxylipin that can be generated from the oxidation of linoleic acid-containing lipids. While research on the direct biological functions of this compound is emerging, studies on related molecules such as 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC) and 9-oxononanoyl cholesterol (9-ONC) have demonstrated their immunomodulatory effects. PON-GPC has been shown to impair macrophage immune function, while 9-ONC can induce the polarization of macrophages towards an anti-inflammatory M2 phenotype through the transforming growth factor-β (TGF-β) signaling pathway.

A central mechanism of action for many oxylipins is the activation of nuclear receptors, particularly PPARs. PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its activation by various ligands, including several oxylipins, leads to the transcriptional regulation of target genes.

Comparative Functional Analysis: this compound and 15d-PGJ₂

Given the limited direct data on this compound, we will compare its potential functions with those of 15d-PGJ₂, a well-established PPARγ agonist. This comparison will serve as a framework for understanding the potential for functional redundancy.

FeatureThis compound (and related 9-oxo species)15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)
Primary Target PPARγ (hypothesized), TGF-β receptor (for 9-ONC)PPARγ (high-affinity ligand)[1][2]
Signaling Pathway Potential activation of PPARγ-mediated transcription. For 9-ONC, activation of the TGF-β signaling pathway.Potent activation of PPARγ, leading to the regulation of genes involved in inflammation and metabolism. Also interacts with and inhibits the NF-κB signaling pathway independently of PPARγ.[1][3]
Reported Biological Effects Immunomodulation (impaired macrophage function by PON-GPC[4], M2 macrophage polarization by 9-ONC).Anti-inflammatory effects, induction of adipogenesis, and resolution of inflammation.
Functional Redundancy Potential High, if this compound is a potent PPARγ agonist. Both could potentially regulate similar sets of genes involved in inflammation and metabolism.

Signaling Pathway Diagrams

The following diagrams illustrate the known and hypothesized signaling pathways for this compound (and its derivatives) and 15d-PGJ₂.

G cluster_9ONC 9-Oxononanoyl Cholesterol (9-ONC) Signaling cluster_15dPGJ2 15d-PGJ₂ Signaling cluster_9OxoCoA Hypothesized this compound Signaling ONC 9-ONC TGFBR TGF-β Receptor ONC->TGFBR Smads Smad Proteins TGFBR->Smads Nucleus1 Nucleus Smads->Nucleus1 Gene_Expression1 Gene Expression (e.g., M2 Polarization) Nucleus1->Gene_Expression1 PGJ2 15d-PGJ₂ PPARg PPARγ PGJ2->PPARg binds IKK IKK PGJ2->IKK inhibits RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Gene_Expression2 Gene Expression (Anti-inflammatory) PPRE->Gene_Expression2 Nucleus2 Nucleus NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes OxoCoA This compound PPARg2 PPARγ OxoCoA->PPARg2 binds? RXR2 RXR PPARg2->RXR2 heterodimerizes PPRE2 PPRE RXR2->PPRE2 binds Gene_Expression3 Gene Expression (Anti-inflammatory?) PPRE2->Gene_Expression3 Nucleus3 Nucleus

Caption: Signaling pathways of 9-ONC, 15d-PGJ₂, and hypothesized pathway for this compound.

Experimental Protocols

To investigate the functional redundancy of this compound with other oxylipins, particularly through the PPARγ signaling pathway, the following experimental protocols are recommended.

PPARγ Ligand Binding Assay

This assay determines the ability of a test compound to bind directly to the PPARγ ligand-binding domain (LBD). A common method is a competitive binding assay using a fluorescent probe.

Objective: To quantify the binding affinity of this compound to the PPARγ LBD in comparison to 15d-PGJ₂.

Principle: A fluorescent probe, such as 8-anilino-1-naphthalenesulfonic acid (ANS), binds to the hydrophobic ligand-binding pocket of the PPARγ LBD, resulting in a high fluorescence signal. A competing ligand will displace the probe, leading to a decrease in fluorescence.

Materials:

  • Recombinant human PPARγ LBD

  • 8-anilino-1-naphthalenesulfonic acid (ANS)

  • This compound

  • 15d-PGJ₂ (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT)

  • 384-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of PPARγ LBD in assay buffer.

  • Prepare serial dilutions of this compound and 15d-PGJ₂ in assay buffer.

  • In the microplate, add the PPARγ LBD solution to each well.

  • Add the serially diluted test compounds and the positive control to the respective wells.

  • Add the ANS solution to all wells.

  • Incubate the plate in the dark at room temperature for 10-15 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~375 nm and an emission wavelength of ~465 nm.

  • Calculate the percentage of probe displacement for each concentration of the test compound and determine the IC₅₀ value.

PPARγ Transactivation Assay

This cell-based assay measures the ability of a ligand to activate the transcriptional activity of PPARγ.

Objective: To determine if this compound can activate PPARγ-mediated gene expression in cells and to compare its potency with 15d-PGJ₂.

Principle: A reporter gene system is used where a luciferase gene is under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with a PPARγ expression vector and the reporter plasmid. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • 15d-PGJ₂ (positive control)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or 15d-PGJ₂.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the fold activation against the ligand concentration to determine the EC₅₀ value.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for Functional Redundancy Assessment start Start binding_assay PPARγ Ligand Binding Assay (Determine IC₅₀) start->binding_assay transactivation_assay PPARγ Transactivation Assay (Determine EC₅₀) binding_assay->transactivation_assay downstream_analysis Downstream Functional Assays (e.g., Anti-inflammatory gene expression) transactivation_assay->downstream_analysis comparison Comparative Analysis of This compound and 15d-PGJ₂ downstream_analysis->comparison conclusion Conclusion on Functional Redundancy comparison->conclusion

Caption: Workflow for assessing the functional redundancy of this compound.

Conclusion

The functional redundancy of this compound with other oxylipins remains an area requiring further investigation. However, based on the known signaling mechanisms of related molecules and the central role of PPARγ in oxylipin signaling, a comparative analysis with the well-characterized PPARγ agonist 15d-PGJ₂ provides a valuable framework for understanding its potential biological activities. The experimental protocols outlined in this guide offer a systematic approach to elucidating the direct effects of this compound on PPARγ and its downstream functional consequences, thereby shedding light on its potential for functional redundancy with other important lipid mediators.

References

Comparative Analysis of 9-Oxononanoyl-CoA Levels in Plant Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid signaling molecules is paramount. 9-Oxononanoyl-CoA, a key intermediate in the biosynthesis of jasmonic acid, is a critical player in plant defense and development. This guide provides a comparative analysis of this compound levels in different plant mutants, supported by experimental data and detailed methodologies, to facilitate further research and potential therapeutic applications.

Quantitative Data Summary

Plant MutantGene FunctionExpected Relative this compound Level (Compared to Wild Type)Rationale
lox mutants (e.g., lox2)LipoxygenaseDecreasedLOX enzymes catalyze the initial step of converting fatty acids into precursors of this compound.
aos mutantsAllene Oxide SynthaseDecreasedAOS is the subsequent enzyme in the pathway leading to jasmonic acid precursors.
aoc mutantsAllene Oxide CyclaseDecreasedAOC acts downstream of AOS in the formation of the cyclopentenone ring structure.
opr3 mutant12-oxophytodienoate reductase 3IncreasedOPR3 is involved in a later step of the jasmonate pathway; its disruption could lead to the accumulation of upstream intermediates like this compound.
coi1 mutantCoronatine Insensitive 1Potentially Unchanged or Slightly IncreasedCOI1 is a key receptor in jasmonate signaling. Its mutation affects the perception of jasmonates but may not directly alter the biosynthesis of this compound, though feedback mechanisms could play a role.
acx mutants (e.g., acx1)Acyl-CoA OxidasePotentially IncreasedACX enzymes are involved in the β-oxidation steps of jasmonic acid biosynthesis. A mutation could lead to the accumulation of precursors like this compound.

Experimental Protocols

The quantification of this compound in plant tissues is a challenging analytical task due to its low abundance and chemical instability. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol is a composite based on established methods for acyl-CoA analysis.

1. Plant Material and Harvesting:

  • Grow Arabidopsis thaliana (wild type and mutant lines) under controlled conditions (e.g., 16-h light/8-h dark cycle at 22°C).

  • Harvest leaf tissue from 4- to 6-week-old plants. For wounding experiments, mechanically wound leaves and harvest at specific time points (e.g., 0, 30, 60 minutes).

  • Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

2. Extraction of Acyl-CoAs:

  • Grind the frozen plant tissue (typically 100-200 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the frozen powder to a tube containing an extraction buffer. A common extraction buffer is 10% (w/v) trichloroacetic acid (TCA).

  • Include an internal standard, such as a stable isotope-labeled version of a related acyl-CoA (e.g., [¹³C₃]-malonyl-CoA), in the extraction buffer for accurate quantification.

  • Vortex the mixture vigorously and incubate on ice.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with an aqueous solution (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid).

  • Inject the sample onto a reversed-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve chromatography and ionization.

  • Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).

  • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM). The exact mass transitions will need to be determined using a pure standard of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

Signaling Pathways and Experimental Workflows

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the jasmonic acid biosynthesis pathway, highlighting the position of this compound.

Jasmonic_Acid_Biosynthesis alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hydroperoxide 13-Hydroperoxy- linolenic Acid lox->hydroperoxide aos AOS hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda OPDA aoc->opda opr3 OPR3 opda->opr3 opc8_coa OPC-8:0-CoA opr3->opc8_coa nine_oxononanoyl_coa This compound opc8_coa->nine_oxononanoyl_coa beta_oxidation β-oxidation (ACX) nine_oxononanoyl_coa->beta_oxidation ja_coa JA-CoA beta_oxidation->ja_coa thioesterase Thioesterase ja_coa->thioesterase ja Jasmonic Acid thioesterase->ja Experimental_Workflow plant_growth Plant Growth (Wild Type & Mutants) treatment Treatment (e.g., Wounding) plant_growth->treatment harvesting Tissue Harvesting & Freezing treatment->harvesting extraction Acyl-CoA Extraction harvesting->extraction cleanup Solid-Phase Extraction (Cleanup) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Quantification & Normalization analysis->quantification comparison Comparative Analysis of Mutant Levels quantification->comparison

The Unsung Role of 9-Lipoxygenase-Derived Oxylipins in Herbivore Defense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 9-lipoxygenase (9-LOX) pathway, particularly focusing on the emerging role of its derivatives like 9-Oxononanoyl-CoA, against the well-established jasmonate (JA) pathway in plant defense against herbivores. This analysis is supported by experimental data, detailed protocols, and pathway visualizations to facilitate a deeper understanding of these complex defense networks.

Introduction: Beyond Jasmonates in Plant Defense

For decades, the jasmonate signaling pathway, initiated by the 13-lipoxygenase (13-LOX) enzyme family, has been the central paradigm for understanding induced defense against insect herbivores. However, a growing body of evidence suggests that the 9-lipoxygenase (9-LOX) pathway, leading to the production of a distinct set of oxylipins, including this compound, plays a significant, and at times independent, role in orchestrating plant defenses. This guide will delve into the experimental validation of the 9-LOX pathway's role in herbivore defense, comparing its efficacy and mechanisms to the canonical jasmonate pathway.

Comparative Performance in Herbivore Defense: 9-LOX vs. 13-LOX Pathways

While direct comparative data for this compound is limited, studies on plants with modified 9-LOX gene expression provide compelling evidence for the pathway's importance in fending off insect attacks. The following tables summarize key quantitative data from studies comparing the defensive roles of the 9-LOX and 13-LOX pathways.

Plant SpeciesHerbivoreGenetic ModificationKey FindingsReference
Maize (Zea mays) Spodoptera exigua (Beet armyworm)lox4 mutant (9-LOX)Increased larval growth on lox4 mutants compared to wild-type.[Christensen et al., 2013]
Rice (Oryza sativa) Chilo suppressalis (Striped stem borer)Antisense suppression of Osr9-LOX1Increased resistance to chewing herbivores, but increased susceptibility to phloem-feeding herbivores.[Zhou et al., 2014]
Arabidopsis thaliana Generalist and Specialist Herbivoreslox1 and lox5 mutants (9-LOX)Altered defense responses and herbivore performance, suggesting a role in fine-tuning defense.[López et al., 2011]

Signaling Pathways: A Tale of Two Lipoxygenases

The 9-LOX and 13-LOX pathways originate from the same precursors, polyunsaturated fatty acids like linolenic acid, but diverge to produce distinct signaling molecules with varied downstream effects.

G cluster_0 Chloroplast/Peroxisome cluster_1 Jasmonate Pathway cluster_2 9-LOX Pathway Linolenic Acid Linolenic Acid 13-LOX 13-LOX Linolenic Acid->13-LOX 9-LOX 9-LOX Linolenic Acid->9-LOX 13-HPOT 13-HPOT 12-OPDA 12-OPDA 13-HPOT->12-OPDA AOS/AOC 9-HPOT 9-HPOT 9-KOT 9-KOT 9-HPOT->9-KOT HPL 13-LOX->13-HPOT 9-LOX->9-HPOT JA JA 12-OPDA->JA OPR3/β-oxidation JA-Ile JA-Ile JA->JA-Ile JAR1 Defense Gene Expression Defense Gene Expression JA-Ile->Defense Gene Expression COI1-JAZ signaling This compound This compound 9-KOT->this compound β-oxidation (putative) This compound->Defense Gene Expression Signaling pathway under investigation G Plant Material Plant Material Genetic Modification Genetic Modification Plant Material->Genetic Modification e.g., CRISPR/Cas9, RNAi Biochemical Analysis Biochemical Analysis Plant Material->Biochemical Analysis Control vs. Herbivore-treated Herbivore Bioassay Herbivore Bioassay Genetic Modification->Herbivore Bioassay Wild-type vs. Mutant Genetic Modification->Biochemical Analysis Herbivore Rearing Herbivore Rearing Herbivore Rearing->Herbivore Bioassay Data Analysis Data Analysis Herbivore Bioassay->Data Analysis Larval weight, survival rate, feeding preference Biochemical Analysis->Data Analysis Quantification of defense compounds Conclusion Conclusion Data Analysis->Conclusion

A Comparative Guide to Analytical Platforms for Oxylipin Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical platforms for the quantitative profiling of oxylipins, a diverse family of lipid mediators involved in a wide range of physiological and pathological processes. Understanding the strengths and limitations of different analytical approaches is crucial for obtaining accurate and reproducible data in research, clinical diagnostics, and drug development. This document presents a comparative analysis of the most common platforms, supported by experimental data and detailed protocols.

Introduction to Oxylipin Analysis

Oxylipins are bioactive lipids derived from the oxygenation of polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][2] They are synthesized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[2] These molecules play critical roles in inflammation, immune responses, cardiovascular function, and pain signaling, making them important targets for drug discovery and biomarkers for various diseases.

The analysis of oxylipins is challenging due to their low endogenous concentrations, structural similarity (including isomers), and susceptibility to degradation.[2] Therefore, the choice of analytical platform is a critical determinant of the quality and reliability of the resulting data. The most common techniques employed for oxylipin profiling are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform for oxylipin profiling depends on the specific research question, the number of analytes to be measured, and the required sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for comprehensive oxylipin profiling due to its high sensitivity, specificity, and ability to simultaneously quantify a large number of analytes.[1][3][4] This technique separates complex mixtures of oxylipins using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry.

Strengths:

  • High Specificity and Sensitivity: Capable of distinguishing between structurally similar isomers and detecting low-abundance oxylipins.[1][3][5]

  • Comprehensive Coverage: Allows for the simultaneous quantification of a broad range of oxylipins from different metabolic pathways.[1][6]

  • Quantitative Accuracy: Provides accurate and reproducible quantification when appropriate internal standards are used.

Limitations:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect quantification.[7]

  • Cost and Complexity: Requires expensive instrumentation and skilled operators.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for oxylipin analysis, particularly for volatile and thermally stable compounds. It often requires derivatization to increase the volatility of the analytes.

Strengths:

  • High Chromatographic Resolution: Provides excellent separation of volatile oxylipins.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Limitations:

  • Derivatization Required: The need for derivatization adds complexity to sample preparation and can introduce variability.[1]

  • Limited to Volatile Compounds: Not suitable for the analysis of non-volatile or thermally labile oxylipins.

Immunoassays (ELISA, RIA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are antibody-based methods that offer a high-throughput and cost-effective approach for the quantification of specific oxylipins.

Strengths:

  • High Throughput and Cost-Effective: Suitable for analyzing a large number of samples for a limited number of analytes.

  • Ease of Use: Relatively simple to perform compared to mass spectrometry-based methods.

Limitations:

  • Cross-Reactivity: Antibodies may cross-react with structurally related oxylipins, leading to a lack of specificity.[1]

  • Limited Scope: Each assay is specific to a single analyte, making comprehensive profiling impractical.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the quantitative performance of a representative targeted LC-MS/MS platform for the analysis of a panel of oxylipins in human plasma. The data highlights the high sensitivity of this method, with Limits of Quantification (LOQs) in the picomolar to low nanomolar range.

OxylipinPrecursor PUFAPathwayLOQ (pg on column)Linearity (R²)Intra-day Precision (%CV)Inter-day Precision (%CV)
Prostaglandin E2 (PGE2)AACOX0.07>0.99<15%<15%
Prostaglandin D2 (PGD2)AACOX0.15>0.99<15%<15%
Thromboxane B2 (TXB2)AACOX0.31>0.99<15%<15%
5-HETEAALOX0.15>0.99<15%<15%
12-HETEAALOX0.07>0.99<15%<15%
15-HETEAALOX0.07>0.99<15%<15%
Leukotriene B4 (LTB4)AALOX0.31>0.99<15%<15%
11,12-EETAACYP4500.15>0.99<15%<15%
14,15-EETAACYP4500.15>0.99<15%<15%
9-HODELALOX0.31>0.99<15%<15%
13-HODELALOX0.31>0.99<15%<15%
Resolvin D1 (RvD1)DHALOX0.62>0.99<15%<15%
Resolvin E1 (RvE1)EPALOX0.62>0.99<15%<15%

Data compiled from representative studies using targeted LC-MS/MS analysis.[3][5] Actual performance may vary depending on the specific instrumentation, method, and matrix.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Oxylipins from Plasma

This protocol describes a general procedure for the extraction of oxylipins from plasma using solid-phase extraction, a common and effective method for sample cleanup and concentration prior to LC-MS/MS analysis.[8]

Materials:

  • Plasma samples collected in EDTA tubes.[9]

  • Internal Standard (IS) solution (a mixture of deuterated oxylipin standards).

  • Methanol (B129727) (MeOH), Acetonitrile (ACN), Ethyl Acetate, and Water (LC-MS grade).

  • Formic Acid (FA).

  • SPE cartridges (e.g., Oasis HLB).

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of oxylipins.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold methanol to the plasma sample. Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the oxylipins with 1 mL of ethyl acetate.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of oxylipins. Specific parameters will need to be optimized for the instrument and analytes of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic oxylipins.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for oxylipin analysis.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[1]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the target analytes.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the major oxylipin biosynthetic pathways and a typical experimental workflow for oxylipin profiling.

G Experimental Workflow for Oxylipin Profiling cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Analysis Plasma Plasma Sample Spike Spike with Internal Standards Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration & Quantification MS->Integration Stats Statistical Analysis Integration->Stats Bio Biological Interpretation Stats->Bio

A typical experimental workflow for oxylipin profiling.

G Major Oxylipin Biosynthetic Pathways cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp450 CYP450 Pathway PUFA Membrane Phospholipids PLA2 PLA2 PUFA->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1/2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 CYP450 Epoxygenase & Hydroxylase AA->CYP450 PGH2 PGH2 COX->PGH2 Prostanoids Prostaglandins (PGE2, PGD2) Thromboxanes (TXA2) PGH2->Prostanoids HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (LTB4) Lipoxins (LXA4) HPETEs->Leukotrienes HETEs HETEs HPETEs->HETEs EETs EETs CYP450->EETs HETEs2 HETEs CYP450->HETEs2 DHETs DHETs EETs->DHETs sEH

The main enzymatic pathways of oxylipin synthesis.

Conclusion

The choice of an analytical platform for oxylipin profiling is a critical decision that significantly impacts the quality and scope of the research findings. LC-MS/MS stands out as the most powerful and versatile technique for comprehensive and quantitative analysis, offering high sensitivity and specificity. While GC-MS and immunoassays have their specific applications, they are generally less suited for broad, quantitative oxylipin profiling. The provided protocols and performance data serve as a valuable resource for researchers to establish and validate robust analytical methods for studying the complex roles of oxylipins in health and disease.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.